5-DOXYL-stearic acid, free radical
描述
属性
IUPAC Name |
4-(3-hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO4/c1-4-5-6-7-8-9-10-11-12-13-14-17-22(18-15-16-20(24)25)23(26)21(2,3)19-27-22/h26H,4-19H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYIFEMDKHNCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1(N(C(CO1)(C)C)O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952040 | |
| Record name | 4-(3-Hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29545-48-0 | |
| Record name | 4-(3-Hydroxy-4,4-dimethyl-2-tridecyl-1,3-oxazolidin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-DOXYL-Stearic Acid Free Radical for Membrane Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-DOXYL-stearic acid (5-DS), a powerful spin label probe used in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy to investigate the biophysical properties of lipid membranes. We will delve into the core principles, experimental workflows, and data interpretation, emphasizing the causality behind methodological choices to ensure robust and reproducible results.
Part 1: The Molecular Probe - Understanding 5-DOXYL-Stearic Acid
5-DOXYL-stearic acid is a fatty acid analog that has been chemically modified to contain a stable nitroxide free radical. This modification is the key to its function. The nitroxide group, specifically a 2,2-dimethyloxazolidine-N-oxyl moiety (DOXYL), is covalently attached to the 5th carbon of the stearic acid acyl chain.[1] The unpaired electron in the nitroxide group makes the molecule paramagnetic, allowing it to be detected by EPR spectroscopy.[2]
The structure of 5-DS is inherently amphipathic. The long, 18-carbon stearic acid tail is hydrophobic and readily intercalates into the lipid bilayer of membranes, while the carboxylic acid headgroup is hydrophilic, anchoring it at the membrane-water interface. This predictable orientation is crucial for its application. The DOXYL group, positioned near the polar headgroup region, acts as a "spy," reporting on the local molecular environment.[3][4]
| Property | Value | Source |
| CAS Number | 29545-48-0 | [3][5] |
| Molecular Formula | C₂₂H₄₂NO₄ | [1][5] |
| Molecular Weight | 384.57 g/mol | [1][3] |
| Appearance | Solid | [3] |
| Melting Point | 51-53 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
The stability of the nitroxide radical is a critical feature, allowing for experiments under a range of physiological conditions.[6] This stability arises from the steric hindrance provided by the adjacent methyl groups, which protect the unpaired electron from chemical reactions.
Part 2: The Technique - Principles of EPR Spectroscopy with Nitroxide Spin Labels
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons.[7] When a sample containing a spin label like 5-DS is placed in a strong magnetic field, the magnetic moment of the unpaired electron can align either with (lower energy state) or against (higher energy state) the field.[2]
By applying microwave radiation of a specific frequency, the electron can be induced to "flip" from the lower to the higher energy state. This absorption of microwave energy is what the EPR spectrometer detects.[7] The precise magnetic field at which this resonance occurs is influenced by the electron's local environment.
A key feature of the nitroxide EPR spectrum is the hyperfine interaction between the unpaired electron and the nitrogen nucleus (¹⁴N, nuclear spin I=1).[8] This interaction splits the EPR signal into three distinct lines. The shape and spacing of these lines are highly sensitive to the rotational motion of the nitroxide radical.[8][9]
-
Fast Tumbling (e.g., in solution): The rapid, isotropic motion of the spin label averages out the anisotropic interactions, resulting in three sharp, narrow lines of equal height.
-
Slow Tumbling (e.g., in a viscous membrane): When motion is restricted, the spectral lines broaden and become asymmetric. The degree of this broadening and asymmetry provides quantitative information about the local environment's viscosity and order.[8]
This sensitivity to motion is the foundation for using 5-DS to measure membrane fluidity.
Part 3: The Application - Quantifying Membrane Fluidity and Order
Membrane fluidity is a critical parameter that affects cellular processes like signal transduction, membrane transport, and drug-membrane interactions.[10][11] 5-DS provides a direct way to measure the motional freedom of acyl chains within the bilayer.
When 5-DS is incorporated into a lipid membrane, its motion is constrained. The EPR spectrum reflects this constraint, allowing for the calculation of a key parameter: the Order Parameter (S) .
The order parameter is a measure of the amplitude of the acyl chain's wobbling motion.[12] It ranges from S=1 (perfectly ordered, no motion) to S=0 (completely disordered, isotropic motion). In biological membranes, the value of S typically falls between 0.5 and 0.8. A higher S value indicates a more rigid, less fluid membrane, while a lower S value signifies a more fluid environment.[13]
The order parameter (S) can be calculated from the EPR spectrum using the measured values of the outer (2A∥) and inner (2A⊥) hyperfine splittings:
S = (A∥ - A⊥) / (Azz - Axx)
Where:
-
A∥ and A⊥ are the parallel and perpendicular components of the hyperfine splitting, measured directly from the spectrum of the immobilized spin label.[13]
-
Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a single crystal, which are known constants.
The relationship between the probe's motion and the resulting EPR spectrum is fundamental to its application.
Caption: Relationship between membrane fluidity, 5-DS motion, and EPR spectral output.
Part 4: Experimental Workflow - A Self-Validating Protocol
This section provides a detailed, step-by-step methodology for preparing spin-labeled liposomes and acquiring EPR data. The rationale behind each step is explained to ensure trustworthiness and experimental success.
Step 1: Preparation of Spin-Labeled Liposomes via Thin-Film Hydration
This is a common and robust method for creating model membranes.[14][15]
-
Lipid & Probe Co-solution: In a round-bottom flask, dissolve the primary lipid (e.g., POPC, DPPC) and 5-DOXYL-stearic acid in a volatile organic solvent like chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v).[14]
-
Causality: The organic solvent ensures that both the amphipathic lipid and the spin probe are fully solubilized and mixed at the molecular level. A typical probe concentration is 0.5-1 mol% relative to the lipid. Higher concentrations can lead to spin-spin interactions, which broaden the EPR signal and complicate analysis.
-
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. This creates a thin, uniform lipid film on the inner surface of the flask.[15]
-
Causality: Slow, controlled evaporation is critical for forming a homogeneous film. This ensures that when the film is hydrated, the spin probe is evenly distributed throughout the resulting bilayers.
-
-
High-Vacuum Drying: Place the flask under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14]
-
Causality: Residual organic solvent can significantly alter membrane fluidity and must be completely removed for accurate biophysical measurements.
-
-
Hydration: Add the desired aqueous buffer (e.g., PBS, Tris-HCl) to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the chosen lipid. Agitate the flask by vortexing or gentle shaking.[15]
-
Causality: Hydrating above the Tm ensures the lipids are in a fluid state, facilitating the spontaneous formation of multilamellar vesicles (MLVs) as the lipid film peels off the glass.
-
-
Extrusion (Optional but Recommended): To produce unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion. This involves forcing the suspension multiple times through a polycarbonate membrane with a specific pore size (e.g., 100 nm).[15]
-
Causality: Extrusion creates a more homogeneous sample of vesicles with a narrow size distribution, which is critical for many applications, especially those involving light scattering or drug encapsulation studies.
-
Step 2: EPR Data Acquisition
-
Sample Loading: Transfer an aliquot of the liposome suspension (typically 25-50 µL) into a capillary tube (e.g., quartz or glass) and seal one end.
-
Spectrometer Setup: Place the capillary into the EPR cavity. Typical X-band (9.5 GHz) spectrometer settings for nitroxide labels are:
-
Microwave Power: 1-5 mW. Causality: Use low power to avoid saturation of the EPR signal, where the rate of microwave absorption exceeds the rate of spin relaxation, leading to a distorted and weakened signal.
-
Modulation Frequency: 100 kHz. This is a standard setting for most continuous-wave EPR spectrometers.
-
Modulation Amplitude: ≤ 1.0 Gauss (G). Causality: The modulation amplitude should be less than the intrinsic linewidth of the EPR signal to avoid artificial broadening and distortion of the spectral lineshape.
-
Sweep Width: 100-120 G. This range is sufficient to capture the full spectrum of a nitroxide label in a membrane environment.
-
Temperature Control: Use a temperature controller to maintain the desired experimental temperature, as membrane fluidity is highly temperature-dependent.
-
-
Data Recording: Acquire the spectrum. The result will be the first derivative of the microwave absorption. From this spectrum, the values for 2A∥ and 2A⊥ can be measured for the calculation of the order parameter, S.[13]
Caption: Step-by-step workflow for membrane analysis using 5-DS and EPR.
Part 5: Application in Drug Development - A Case Study
The interaction of drugs with cell membranes is a crucial aspect of pharmacology.[11][16] Alterations in membrane fluidity can impact drug efficacy, transport, and toxicity. 5-DS is an invaluable tool for probing these interactions.
Case Study: Investigating the Effect of an Amphipathic Drug on Membrane Fluidity
Many drugs possess amphipathic characteristics, enabling them to insert into the lipid bilayer. This insertion can disrupt the native packing of phospholipids, leading to changes in membrane fluidity.
-
Hypothesis: An amphipathic drug will increase membrane fluidity by disrupting acyl chain packing.
-
Methodology: Prepare two sets of liposomes (e.g., POPC) containing 1 mol% 5-DS as described above. One set serves as the control. To the second set, add the drug at a therapeutically relevant concentration. Incubate both samples under identical conditions.
-
Data Acquisition & Analysis: Acquire EPR spectra for both the control and drug-treated samples. Measure 2A∥ and calculate the order parameter (S) for each.
-
Expected Outcome: The EPR spectrum of the drug-treated sample is expected to show narrower lines and a smaller 2A∥ value compared to the control.[13] This would result in a lower calculated order parameter (S), providing quantitative evidence that the drug has increased membrane fluidity.
-
Interpretation: The insertion of the drug molecule between the phospholipid acyl chains increases the average distance between them, reducing van der Waals interactions and allowing for greater motional freedom. This fluidizing effect could enhance the passive diffusion of other molecules across the membrane or alter the function of membrane-bound proteins. Such studies are critical for understanding a drug's mechanism of action and potential off-target effects.[17][18]
By providing a quantitative measure of changes in the membrane's physical state, 5-DS spin labeling offers drug development professionals a powerful tool for characterizing drug-membrane interactions and guiding the design of new therapeutic agents.
References
-
Bonucci, A., et al. (2021). Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1869(7), 140653. Available at: [Link]
-
Guignard, C., et al. (2020). Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. In Biomolecular EPR Spectroscopy (pp. 1-35). Royal Society of Chemistry. Available at: [Link]
-
Tampé, R., et al. (2018). New Developments in Spin Labels for Pulsed Dipolar EPR. Molecules, 23(11), 2799. Available at: [Link]
-
Jeschke, G. (2022). Nitroxide spin probes and labels. Chemistry LibreTexts. Available at: [Link]
-
Jezek, J., et al. (1995). EPR spectroscopy of 5-DOXYL-stearic acid bound to the mitochondrial uncoupling protein reveals its competitive displacement by alkylsulfonates in the channel and allosteric displacement by ATP. FEBS Letters, 361(2-3), 303-307. Available at: [Link]
-
Pierro, A., & Drescher, M. (2023). Dance with spins: site-directed spin labeling coupled to electron paramagnetic resonance spectroscopy directly inside cells. Chemical Communications, 59(8), 958-969. Available at: [Link]
-
D'Errico, G., et al. (2021). Phase Inversion and Interfacial Layer Microstructure in Emulsions Stabilized by Glycosurfactant Mixtures. ResearchGate. Available at: [Link]
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Guedes, R. C., et al. (2005). Electron paramagnetic resonance study of lipid and protein membrane components of erythrocytes oxidized with hydrogen peroxide. ResearchGate. Available at: [Link]
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Roessler, M. M., & Salvadori, E. (2018). Principles and applications of EPR spectroscopy. Chemical Communications, 54(93), 13076-13091. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-Doxylstearic acid. PubChem Compound Database. Available at: [Link]
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Axios Research. (n.d.). 5-Doxyl Stearic Acid, free radical. Product Page. Available at: [Link]
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Steinhoff, H.-J. (2012). Site-directed Spin Labeling (SDSL) and Electron Paramagnetic Resonance (EPR) Spectroscopy: An Introduction. University of Osnabrück. Available at: [Link]
-
Sow-Miah, A. A., et al. (2014). EPR spin labeling measurements of thylakoid membrane fluidity during barley leaf senescence. Physiologia Plantarum, 151(3), 323-334. Available at: [Link]
-
Subczynski, W. K., et al. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. Journal of Magnetic Resonance, 223, 1-9. Available at: [Link]
-
Edwards, L. A., & Hubbell, W. L. (2016). Tuning the properties of nitroxide spin labels for use in electron paramagnetic resonance spectroscopy through chemical modification of the nitroxide framework. Current Opinion in Structural Biology, 40, 68-75. Available at: [Link]
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Mainali, L., et al. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. PMC. Available at: [Link]
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Obata, Y., et al. (2011). Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol. ResearchGate. Available at: [Link]
-
Mainali, L., et al. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. Boise State University ScholarWorks. Available at: [Link]
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Jeschke, G. (n.d.). Electron Paramagnetic Resonance Lecture Notes. ETH Zurich. Available at: [Link]
-
Šturm, L., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International Journal of Molecular Sciences, 22(12), 6563. Available at: [Link]
-
Fayer, M. D., et al. (2012). Systematic Quantification of Electron Transfer in a Bare Phospholipid Membrane Using Nitroxide-Labeled Stearic Acids: Distance Dependence, Kinetics, and Activation Parameters. Langmuir, 28(41), 14658–14666. Available at: [Link]
-
O'Shea, P. (2009). Drug interactions with lipid membranes. Chemical Society Reviews, 38(7), 1854-1875. Available at: [Link]
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Costin, G. E., & Ciobanu, A. M. (2014). Biomembrane models and drug-biomembrane interaction studies: Involvement in drug design and development. Journal of Membrane Biology, 247(9-10), 849-863. Available at: [Link]
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Chen, Y., et al. (2023). Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation. Molecules, 28(14), 5413. Available at: [Link]
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Mingeot-Leclercq, M. P., et al. (n.d.). Membrane-drugs interactions. UCLouvain. Available at: [Link]
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Ramachandran, S., et al. (2023). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. protocols.io. Available at: [Link]
-
Lorigan, G. A., et al. (2013). DEER EPR Measurements for Membrane Protein Structures via Bifunctional Spin Labels and Lipodisq Nanoparticles. Journal of the American Chemical Society, 135(36), 13244-13246. Available at: [Link]
-
Šturm, L., & Poklar Ulrih, N. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Semantic Scholar. Available at: [Link]
-
Wessman, P., et al. (2013). Membrane–drug interactions studied using model membrane systems. Journal of Pharmacy and Pharmacology, 65(1), 2-15. Available at: [Link]
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5-DOXYL-stearic acid: A Molecular Probe for Membrane Interfacial Dynamics
Topic: 5-DOXYL-stearic acid (5-DSA): Chemical Structure, Properties, and Biophysical Applications Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Biophysicists, and Drug Development Scientists
Executive Summary
5-DOXYL-stearic acid (5-DSA) is a premier spin-labeled fatty acid analogue used extensively in electron paramagnetic resonance (EPR) spectroscopy. Unlike its deep-bilayer counterpart (16-DSA), 5-DSA localizes the paramagnetic nitroxide moiety at the C5 position of the acyl chain. This unique structural positioning allows it to interrogate the lipid-water interface and the shallow hydrophobic core of biological membranes. This guide provides a rigorous technical analysis of 5-DSA, detailing its chemical properties, experimental protocols for liposomal incorporation, and the mathematical framework for calculating the order parameter (
Chemical Identity & Structural Analysis
5-DSA mimics the structure of stearic acid (C18:0) but incorporates a stable nitroxide radical ring. This modification renders the molecule paramagnetic, making it "visible" to EPR spectroscopy without significantly perturbing the native bilayer structure due to its amphiphilic nature.
Nomenclature and Identifiers[1]
-
IUPAC Name: 2-(3-Carboxypropyl)-4,4-dimethyl-2-tridecyl-3-oxazolidinyloxy
-
Common Name: 5-DOXYL-stearic acid (5-DSA)
-
CAS Number: 29545-48-0
-
Molecular Formula:
-
Molecular Weight: 384.57 g/mol
Structural Architecture
The molecule consists of three functional domains:
-
Polar Headgroup: A carboxylic acid group (-COOH) that anchors the molecule at the membrane interface via hydrogen bonding and electrostatic interactions with phospholipid headgroups.
-
DOXYL Ring (Reporter): A 4,4-dimethyl-3-oxazolinyloxy ring fused to the stearic acid backbone at the 5th carbon. This rigid ring contains the unpaired electron (N-O•) and reports on the rotational mobility of the chain segment near the surface.
-
Hydrophobic Tail: A saturated hydrocarbon chain (tridecyl group) extending from the DOXYL ring, ensuring stable intercalation into the lipid bilayer.
Physicochemical Properties[2][3][4][5][6][7]
| Property | Value / Description | Relevance |
| Physical State | Waxy yellow solid | Must be dissolved in organic solvent for handling. |
| Solubility | Soluble in Ethanol, Methanol, Chloroform | Stock solutions are typically prepared in Ethanol (10-50 mM). |
| CMC | Low (typically < 10 | Forms micelles at high concentrations; use below CMC for monomeric insertion. |
| EPR Signal | Anisotropic Triplet ( | Spectrum shape depends on molecular tumbling rate. |
| Stability | Sensitive to reduction (e.g., Ascorbate) | Loses paramagnetism if reduced to hydroxylamine. |
Mechanism of Action: The Order Parameter ( )
The utility of 5-DSA lies in its ability to report the Order Parameter (
The Physics of the Signal
In a membrane, the 5-DSA molecule undergoes rapid anisotropic rotation. The EPR spectrum exhibits hyperfine splitting due to the interaction between the unpaired electron and the
-
(Outer Hyperfine Splitting): Corresponds to the magnetic field orientation parallel to the nitroxide
-axis (along the p-orbital). - (Inner Hyperfine Splitting): Corresponds to the perpendicular orientation.
As the membrane becomes more fluid (e.g., increased temperature or drug insertion), the molecule tumbles more freely, causing
Experimental Protocol: Liposome Profiling
This protocol describes the preparation of 5-DSA labeled Large Unilamellar Vesicles (LUVs) for drug screening.
Workflow Visualization
Detailed Methodology
Reagents:
-
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) or POPC.
-
5-DSA (Sigma-Aldrich/Avanti Polar Lipids).
-
Chloroform (HPLC Grade).
-
PBS Buffer (10 mM Phosphate, 150 mM NaCl, pH 7.4).
Step-by-Step:
-
Co-dissolution: In a glass vial, mix phospholipids and 5-DSA in chloroform.
-
Critical Ratio: Maintain a lipid-to-probe molar ratio of 100:1 . Higher concentrations (>2 mol%) cause spin-spin exchange broadening, artificially distorting the spectra [1].
-
-
Film Formation: Evaporate the solvent under a gentle stream of Nitrogen (
). Desiccate under high vacuum for >4 hours to remove trace chloroform. -
Hydration: Add PBS buffer pre-warmed to
above the lipid's phase transition temperature ( ). Vortex vigorously to form Multilamellar Vesicles (MLVs). -
Sizing (Extrusion): Pass the suspension 11-21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder. This yields uniform LUVs.
-
Drug Incubation: Aliquot LUVs and add the test drug (dissolved in DMSO/buffer). Incubate at physiological temperature (
) for 30 minutes. -
Acquisition: Transfer to a quartz EPR capillary.
-
Settings: Center Field ~3350 G, Sweep Width 100 G, Modulation Amplitude 1.0 G, Microwave Power 10-20 mW.
-
Data Analysis: Calculating the Order Parameter
The extraction of the Order Parameter (
The Equation
The canonical equation (Hubbell and McConnell) used to calculate
Where:
-
and
are the experimental hyperfine splitting constants measured from the spectrum (half the distance between peaks, in Gauss). -
are the principal values of the hyperfine tensor for the nitroxide (single crystal values).
-
Standard values:
, , [2].
-
-
is the polarity correction factor, accounting for the difference in hyperfine splitting between the crystal and the membrane environment.
- (Isotropic constant of crystal).
- (Isotropic constant in membrane).
Analysis Logic Diagram
Applications in Drug Development
Membrane Fluidization Screening
Many anesthetics, NSAIDs, and antimicrobial peptides exert their effects by altering membrane fluidity.
-
Result: A decrease in
indicates fluidization (disruption of packing). -
Result: An increase in
indicates rigidification (e.g., cholesterol effect). -
5-DSA Specificity: Since 5-DSA probes the interface, it is particularly sensitive to drugs that adsorb to the surface or interact with the headgroups, unlike 16-DSA which probes the bilayer center.
Antioxidant Capacity Assays
The nitroxide radical of 5-DSA can be reduced to non-paramagnetic hydroxylamine by antioxidants (e.g., Ascorbic Acid).
-
Method: Monitor the decay of the low-field EPR peak amplitude over time.
-
Insight: The rate of decay (
) correlates with the antioxidant permeation into the membrane interface [3].
Troubleshooting & Limitations
-
Ascorbate Reduction: Biological samples (plasma, cell lysates) often contain ascorbate, which rapidly reduces the spin label, destroying the signal.
-
Solution: Use ferricyanide to re-oxidize or wash cells thoroughly before labeling.
-
-
Spin-Spin Broadening: If peaks appear as a single broad line rather than a triplet, the local concentration of 5-DSA is too high.
-
Solution: Reduce probe concentration to
.
-
-
Phase Separation: In mixed lipid systems (e.g., Rafts), 5-DSA may partition preferentially into fluid domains, potentially biasing the "average"
value.
References
-
Marsh, D. (1981). Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. Methods in Enzymology. Link
-
Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes. In Spin Labeling: Theory and Applications. Academic Press.[1] Link
-
Hubbell, W. L., & McConnell, H. M. (1971). Molecular motion in spin-labeled phospholipids and membranes. Journal of the American Chemical Society, 93(2), 314–326. Link
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Technical Guide: Membrane Dynamics Profiling via 5-DOXYL-Stearic Acid (5-DSA) Spin Labeling
Executive Summary
This technical guide details the principles, protocols, and analytical frameworks for using 5-DOXYL-stearic acid (5-DSA) as a spin probe in Electron Paramagnetic Resonance (EPR) spectroscopy. Unlike bulk fluidity assays (e.g., fluorescence anisotropy with DPH), 5-DSA provides site-specific structural data at the lipid-water interface (C5 position of the acyl chain). This guide allows researchers to quantify membrane order parameters (
Physicochemical Principles
The Probe: 5-DSA Structure and Function
5-DSA consists of a stearic acid backbone with a stable nitroxide radical ring (DOXYL group) attached at the 5th carbon atom.
-
Localization: The carboxyl headgroup anchors the probe at the membrane surface, positioning the nitroxide ring near the polar headgroups (high order region).
-
Comparison: Contrast this with 16-DSA , where the radical is at the 16th carbon, probing the disordered hydrophobic core.
-
Physics: The unpaired electron in the nitroxide N-O bond interacts with the
N nucleus ( ), resulting in a triplet hyperfine structure.
Anisotropy and Mobility
In a rigid crystal, the hyperfine splitting is anisotropic (dependent on orientation).
-
Rigid Limit (Gel Phase): In a membrane gel phase, the lipid chains are ordered. The 5-DSA motion is restricted, and the EPR spectrum exhibits strong anisotropy, characterized by a wide separation between the outermost peaks (
or ). -
Fluid Phase: As the membrane melts, rotational motion averages the anisotropy, narrowing the spectral width.
Figure 1: Structural positioning of 5-DSA within the lipid bilayer and its correlation with EPR spectral anisotropy.
Experimental Protocol
Reagents and Equipment
-
Lipids: DPPC, POPC, or cell membrane extracts.
-
Spin Label: 5-DOXYL-stearic acid (Sigma-Aldrich/Avanti).
-
Buffer: PBS or HEPES (pH 7.4). Avoid high dielectric loss solvents in the cavity if possible.[1]
-
EPR Spectrometer: X-band (9.4 GHz).
Step-by-Step Incorporation Workflow
Critical Rule: The spin label concentration must be
-
Stock Preparation: Dissolve lipids and 5-DSA separately in Chloroform/Methanol (2:1 v/v).
-
Mixing: Aliquot lipid stock and add 5-DSA stock to achieve a 100:1 molar ratio.
-
Film Formation: Evaporate solvent under
stream, then vacuum desiccate for >2 hours to remove trace solvent. -
Hydration: Add buffer to the dry film. Vortex vigorously above the lipid's transition temperature (
) to form Multilamellar Vesicles (MLVs). -
Sizing (Optional): Extrude through 100 nm polycarbonate filters if Large Unilamellar Vesicles (LUVs) are required.
-
Measurement: Transfer to a glass capillary or flat cell for EPR.
Figure 2: Critical workflow for incorporating 5-DSA into lipid membranes without solvent artifacts.
Data Analysis: Calculating the Order Parameter
Spectrum Interpretation
The 5-DSA spectrum in a membrane is a "powder pattern" dominated by parallel and perpendicular hyperfine components.
| Parameter | Symbol | Description | Measurement Method |
| Outer Splitting | Distance between the outermost peaks (low-field max to high-field min). | Direct measurement from spectrum (Gauss). | |
| Inner Splitting | Distance between the inner peaks. | Direct measurement (requires well-resolved spectra). | |
| Isotropic Constant | Hyperfine coupling constant averaged over all orientations. | Calculated: |
The Order Parameter ( ) Formula
The Order Parameter
Standard Equation (Gaffney & McConnell):
Where:
-
Crystal Values (Constants):
- (Z-axis coupling)
- (X/Y-axis coupling)
-
Polarity Correction: The term
corrects for the fact that the hyperfine splitting is sensitive to the polarity of the local environment (water penetration at C5).
Automated Calculation Logic
Figure 3: Analytical pipeline for deriving the Order Parameter S from raw spectral data.
Applications & Case Studies
Phase Transition Determination
By plotting
-
Gel Phase: High
(~0.6 - 0.7). -
Liquid Crystalline Phase: Sharp drop in
at (to < 0.5). -
Pre-transition: 5-DSA is sensitive enough to detect the tilt-angle change in the
transition in DPPC.
Drug-Membrane Interactions
Drugs (e.g., anesthetics, NSAIDs) often partition into the membrane.
-
Fluidizing Effect: A decrease in
upon drug addition indicates the drug disrupts lipid packing (common with inhalation anesthetics). -
Stiffening Effect: An increase in
(e.g., with Cholesterol or certain peptides) indicates membrane ordering and reduced permeability.
Troubleshooting & Validation
Signal Reduction (Ascorbate Effect)
Nitroxides can be reduced to non-paramagnetic hydroxylamines by Vitamin C (ascorbate).
-
Problem: Loss of signal over time.
-
Utility: This can be turned into an assay. Adding ascorbate to the outside of liposomes destroys the signal of outer-leaflet probes. The remaining signal comes from inner-leaflet probes, allowing measurement of lipid flip-flop rates.
Concentration Broadening
-
Symptom: Lines appear broadened and
becomes indistinct. -
Cause: Spin-spin interaction due to probe clustering.
-
Fix: Reduce probe concentration to 0.5 mol% or ensure thorough mixing during the film formation step.
Water Penetration
-
Observation: An increase in the isotropic hyperfine coupling constant (
) indicates the probe is in a more polar environment. -
Interpretation: If
increases significantly, the membrane interface may be "leaky" or the probe may be expelling into the aqueous phase.
References
-
Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes. Spin Labeling: Theory and Applications. Link
-
Marsh, D. (1981). Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. Biophysical Journal. Link
-
Gaffney, B. J. (1976). Practical Considerations for the Calculation of Order Parameters for Fatty Acid Spin Labels in Membranes. Biochemistry. Link
-
Subczynski, W. K., et al. (2009). Oxygen Permeability of Lipid Bilayers: A Spin Label EPR Study. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
-
Avanti Polar Lipids. 5-DOXYL-Stearic Acid Product & Technical Data. Link
Sources
An In-Depth Technical Guide to the Mechanism of Action of 5-DOXYL-Stearic Acid in EPR Spectroscopy
This guide provides a comprehensive overview of the application of 5-DOXYL-stearic acid (5-DSA) as a spin label in Electron Paramagnetic Resonance (EPR) spectroscopy for researchers, scientists, and drug development professionals. It delves into the core principles of its mechanism of action, offers field-proven insights into experimental design, and provides detailed protocols for its effective use.
Introduction: The Power of Seeing the Unseen with EPR and Spin Labeling
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying systems with unpaired electrons.[1][2] However, the majority of biological molecules, such as lipids and proteins, are diamagnetic and thus "invisible" to EPR. Site-directed spin labeling (SDSL) overcomes this limitation by introducing a stable paramagnetic molecule, a "spin label," at a specific site of interest.[3][4] This allows researchers to harness the sensitivity of EPR to probe the structure, dynamics, and local environment of these biomolecules.[3][5]
Among the most widely used spin labels are nitroxide radicals, which are stable free radicals containing an N-O group.[4][6] The EPR spectrum of a nitroxide spin label is highly sensitive to its rotational motion and the polarity of its surroundings. This sensitivity is the foundation of its utility in studying biological systems.[6]
5-DOXYL-Stearic Acid: A Versatile Probe for Membrane Environments
5-DOXYL-stearic acid (5-DSA) is a fatty acid analog with a nitroxide radical (the DOXYL group) rigidly attached to the 5th carbon of the stearic acid acyl chain.[7] This specific placement makes 5-DSA an invaluable tool for investigating the properties of lipid membranes and other hydrophobic environments.
Molecular Structure and Properties
The structure of 5-DSA consists of a long, flexible hydrocarbon tail and a polar carboxylic acid head group. The nitroxide moiety is positioned near the polar head group, making it sensitive to the dynamics and polarity of the membrane interface region.[8]
Mechanism of Action: How 5-DSA Reveals the Secrets of its Environment
The utility of 5-DSA in EPR stems from the anisotropic nature of the magnetic interactions of the nitroxide radical. The spectral line shape of the EPR signal is directly influenced by the rotational motion of the spin label.
The Influence of Rotational Motion on EPR Spectra
-
Fast, Isotropic Motion: When 5-DSA is in a low-viscosity environment and tumbles rapidly and freely in all directions, the anisotropic interactions are averaged out. This results in a sharp, three-line EPR spectrum.[6]
-
Slow, Anisotropic Motion: When 5-DSA is incorporated into a lipid bilayer or bound to a protein, its motion becomes restricted and anisotropic. This leads to a broadening of the EPR spectrum, with the degree of broadening directly related to the extent of motional restriction.[7][9]
This motional sensitivity allows researchers to extract quantitative information about the local environment of the spin label.
Key EPR Spectral Parameters and Their Interpretation
The analysis of 5-DSA EPR spectra involves the measurement of several key parameters that provide insights into the dynamics and ordering of the local environment.
3.2.1. Rotational Correlation Time (τc)
The rotational correlation time is a measure of the speed of rotational motion of the spin label.[10][11] It can be estimated from the EPR spectrum and provides information about the local viscosity or "fluidity" of the environment.[11] A shorter τc indicates faster motion and a more fluid environment, while a longer τc signifies slower motion and a more rigid environment.[12][13]
3.2.2. Order Parameter (S)
The order parameter is a measure of the degree of orientational ordering of the spin label's long molecular axis with respect to a defined axis, such as the normal to the membrane bilayer.[9] It ranges from S=1 for a perfectly ordered system to S=0 for a completely disordered (isotropic) system. The order parameter is calculated from the hyperfine splitting values in the EPR spectrum and provides a direct measure of membrane order.[9]
3.2.3. Hyperfine Coupling Constant (aN')
The nitrogen hyperfine coupling constant is sensitive to the polarity of the spin label's environment.[9] This parameter can be used to determine the extent of water penetration into the lipid bilayer or to characterize the polarity of a drug-binding site on a protein.
The Experimental Workflow: A Guide from Concept to Conclusion
A successful EPR experiment using 5-DSA requires careful planning and execution at every stage. This section provides a detailed, step-by-step methodology for a typical experiment.
Experimental Design: Asking the Right Questions
The first and most critical step is to define the scientific question. Are you investigating the effect of a drug on membrane fluidity? Are you characterizing the dynamics of a specific lipid domain? The experimental design, including the choice of sample system and EPR parameters, will be dictated by the research question.
Sample Preparation: The Foundation of Reliable Data
Proper sample preparation is paramount for obtaining high-quality EPR data.[14][15][16]
4.2.1. Protocol for Incorporating 5-DSA into Lipid Vesicles
-
Stock Solution Preparation: Prepare a stock solution of 5-DSA in a suitable organic solvent (e.g., chloroform or ethanol) at a known concentration (typically 1 mg/mL).
-
Lipid Film Formation: In a round-bottom flask, mix the desired lipids with the 5-DSA stock solution. The final concentration of the spin label should be low enough (typically 1 mol%) to avoid spin-spin interactions that can broaden the EPR signal.
-
Solvent Evaporation: Remove the organic solvent under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film on the wall of the flask.
-
Hydration: Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. This will result in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To obtain vesicles of a more uniform size (e.g., large unilamellar vesicles or LUVs), the MLV suspension can be subjected to freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size.
-
Sample Loading: Transfer the final vesicle suspension to a suitable EPR sample tube, such as a glass capillary or a flat cell for aqueous samples.[15]
EPR Data Acquisition: Capturing the Spectral Signature
The EPR spectrometer settings will influence the quality of the acquired data.
4.3.1. Typical X-band CW-EPR Spectrometer Parameters
| Parameter | Typical Value | Rationale |
| Microwave Frequency | ~9.5 GHz (X-band) | Standard frequency for many biological EPR studies. |
| Microwave Power | 2-10 mW | Low enough to avoid saturation of the EPR signal. |
| Modulation Frequency | 100 kHz | Standard for good signal-to-noise. |
| Modulation Amplitude | 0.5-1.0 G | Optimized for resolution without line shape distortion. |
| Sweep Width | 100 G | Sufficient to cover the entire nitroxide spectrum. |
| Time Constant | 0.01-0.1 s | Balances noise reduction with scan speed. |
| Number of Scans | 1-16 | Averaged to improve the signal-to-noise ratio. |
Data Analysis: Extracting Meaning from the Spectrum
The final step is to analyze the EPR spectrum to extract the relevant parameters.
4.4.1. Workflow for EPR Spectral Analysis
Caption: Workflow for analyzing a 5-DSA EPR spectrum.
The analysis can be performed using specialized software that allows for accurate measurement of the spectral parameters.[17] In some cases, spectral simulations are necessary for a more detailed analysis of complex spectra.[18][19]
Applications in Research and Drug Development
The versatility of 5-DSA has led to its widespread use in a variety of research areas.
Characterizing Membrane Fluidity and Order
5-DSA is extensively used to study changes in membrane fluidity and order in response to various stimuli, such as temperature, pH, or the presence of membrane-active peptides or drugs.[20][21][22][23]
Investigating Drug-Membrane Interactions
By monitoring changes in the EPR spectrum of 5-DSA upon the addition of a drug, researchers can gain insights into how the drug interacts with and modifies the properties of the lipid bilayer.[24] This information is crucial for understanding the mechanism of action of many drugs and for the development of new drug delivery systems.[25][26]
Probing Protein-Lipid Interactions
5-DSA can be used to study the interactions between proteins and lipids, providing information on how proteins affect the dynamics and organization of the surrounding lipid environment.[18][24]
Advanced Concepts and Future Directions
The field of EPR spectroscopy is continually evolving, with new techniques and applications being developed.
Pulsed EPR Techniques
Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and Double Electron-Electron Resonance (DEER), can provide more detailed information about the structure and dynamics of spin-labeled systems.[5][27]
High-Frequency EPR
High-frequency EPR offers higher spectral resolution, which can be advantageous for resolving subtle differences in the local environment of the spin label.[8][23]
In-Cell EPR
Recent advances are making it possible to perform EPR studies on spin-labeled molecules directly within living cells, opening up exciting new avenues for studying biological processes in their native context.[3]
Conclusion
5-DOXYL-stearic acid is a powerful and versatile spin label that has become an indispensable tool for studying the structure and dynamics of lipid membranes and other biological systems. By understanding the principles of its mechanism of action and by following rigorous experimental protocols, researchers can leverage the power of EPR spectroscopy to gain unprecedented insights into the molecular workings of life.
References
-
A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range. PubMed. [Link]
-
EPR spectra of 5-DSA and 16-DSA probes in (a) niosomes and... ResearchGate. [Link]
-
EPR spectroscopy of 5-DOXYL-stearic acid bound to the mitochondrial uncoupling protein reveals its competitive displacement by alkylsulfonates in the channel and allosteric displacement by ATP. PubMed. [Link]
-
Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies. PubMed. [Link]
-
Rotational Mobility of TEMPO Spin Probe in Polypropylene: EPR Spectra Simulation and Calculation via Approximated Formulas. MDPI. [Link]
-
Nitroxide spin labels: fabulous spy spins for biostructural EPR applications. Royal Society of Chemistry. [Link]
-
Rotational correlation time – Knowledge and References. Taylor & Francis Online. [Link]
-
High-field spin-label EPR of lipid membranes. ResearchGate. [Link]
-
Nitroxide spin probes and labels. Chemistry LibreTexts. [Link]
-
Membrane fluidity profiles as deduced by saturation-recovery EPR measurements of spin-lattice relaxation times of spin labels. PubMed Central. [Link]
-
EPR properties of the nitroxide-based spin labels: A) Energy levels... ResearchGate. [Link]
-
Experimental and simulated EPR spectra for 5-DSA and 16- DSA nitroxides... ResearchGate. [Link]
-
EPR in Life Science. Bruker. [Link]
-
Electron paramagnetic resonance (EPR) spectra of 5-doxyl stearic acid... ResearchGate. [Link]
-
A, Electron paramagnetic resonance (EPR) spectra of 5-doxyl stearic... ResearchGate. [Link]
-
EPR spectra of 5-DSA in gels junction of ester (1) and amide 1 (2)... ResearchGate. [Link]
-
A, Electron magnetic resonance (EPR) spectrum of 5-doxyl stearic acid... ResearchGate. [Link]
-
Electron paramagnetic resonance (EPR) spectra of 5-DSA in (a) empty and (b) loaded with DPS-2 O/W microemulsions. Black line. ResearchGate. [Link]
-
EPR spectra of 5-DSA and 16-DSA in the empty O/W system and the one loaded with PBDT-DPP and PIDT-TDQ polymers. ResearchGate. [Link]
-
A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range. Semantic Scholar. [Link]
-
(a) Molecular formula of the spin marker 5-DOXYL stearic acid; (b)... ResearchGate. [Link]
-
EPR Sample Preparation. University of Iowa. [Link]
-
Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. PubMed Central. [Link]
-
Site-Directed Spin Labeling EPR for Studying Membrane Proteins. PubMed Central. [Link]
-
Sample Preparation. University of Wisconsin-Madison. [Link]
-
General guidelines for preparation of EPR samples for use at the Caltech EPR facility. Caltech. [Link]
-
Main parameters of computation of the EPR spectra of 5DSA in DMPC-liposomes in the absence and presence of the various fibers. ResearchGate. [Link]
-
Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra. Frontiers in Physiology. [Link]
-
How to Analyse First-order EPR Spectra. YouTube. [Link]
-
Enhancement of EPR Effect for Passive Tumor Targeting: Current Status and Future Perspectives. MDPI. [Link]
-
The Interpretation of EPR Parameters. Wiley Online Library. [Link]
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- 3. Nitroxide spin labels and EPR spectroscopy: A powerful association for protein dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Site-Directed Spin Labeling EPR for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Physicochemical Properties and Applications of 5-DOXYL-Stearic Acid (CAS 29545-48-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Powerful Spin Label Probe
In the intricate world of membrane biophysics and drug discovery, understanding the dynamic nature of lipid bilayers is paramount. The fluidity, polarity, and structural organization of cell membranes play a crucial role in cellular processes and the efficacy of therapeutic agents. 5-DOXYL-stearic acid (CAS 29545-48-0), a nitroxide spin-labeled derivative of stearic acid, has emerged as an indispensable tool for elucidating these very properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-DOXYL-stearic acid and delves into its practical applications, with a focus on Electron Paramagnetic Resonance (EPR) spectroscopy. As a stable free radical, the doxyl group on the stearic acid chain acts as a reporter, providing invaluable insights into its microenvironment within a lipid membrane. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively utilize this powerful probe in their investigations.
Part 1: Core Physicochemical Properties of 5-DOXYL-Stearic Acid
A thorough understanding of the fundamental physicochemical properties of 5-DOXYL-stearic acid is the bedrock of its successful application. These properties dictate its behavior in various experimental systems and are crucial for the design and interpretation of studies.
Table 1: Key Physicochemical Properties of 5-DOXYL-Stearic Acid
| Property | Value | Source(s) |
| CAS Number | 29545-48-0 | [1][2][3][4] |
| Chemical Name | 2-(3-Carboxypropyl)-4,4-dimethyl-2-tridecyl-3-oxazolidinyloxy | [2][3][4] |
| Synonyms | 5-Doxylstearic acid, 5-DSA, 5-SASL | [3][4] |
| Molecular Formula | C₂₂H₄₂NO₄ | [1][2][3][4] |
| Molecular Weight | 384.57 g/mol | [1][2][3][4] |
| Physical Form | Solid | [3] |
| Melting Point | 51-53 °C (literature) | [3] |
| Appearance | White to off-white solid | [5] |
| Solubility | Slightly soluble in Chloroform and Methanol | [5] |
| Storage Temperature | 2-8°C or -20°C, under inert atmosphere, protected from light | [3][5] |
Chemical Structure:
The structure of 5-DOXYL-stearic acid consists of a long, saturated C18 fatty acid chain with a doxyl nitroxide ring attached at the fifth carbon position. This specific placement of the spin label near the carboxylic acid head group makes it particularly sensitive to the dynamics and polarity of the membrane interface.[6]
Caption: Chemical structure of 5-DOXYL-stearic acid.
Part 2: The Principle of Spin Labeling and Electron Paramagnetic Resonance (EPR) Spectroscopy
The utility of 5-DOXYL-stearic acid lies in its paramagnetic nitroxide radical, which can be detected by EPR spectroscopy. This technique provides detailed information about the local environment of the spin label.
Fundamentals of EPR Spectroscopy
EPR spectroscopy is a magnetic resonance technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a static magnetic field.[7] The resonance condition is met when the energy of the microwave photons matches the energy difference between the spin states of an unpaired electron. The resulting EPR spectrum is sensitive to the local magnetic field experienced by the electron, which is influenced by its surrounding environment.
The Role of the Nitroxide Spin Label
The nitroxide group in 5-DOXYL-stearic acid contains a stable unpaired electron localized primarily on the nitrogen and oxygen atoms. The interaction of this electron with the nitrogen nucleus (¹⁴N, nuclear spin I=1) splits the EPR signal into three distinct lines, known as hyperfine splitting.[8] The shape and splitting of these lines are highly sensitive to the rotational motion of the nitroxide radical.
-
In a non-viscous solvent , the spin label tumbles rapidly and isotropically, resulting in three sharp, well-defined lines of equal height.[9]
-
Within a lipid membrane , the motion of the spin label is restricted and anisotropic. This leads to a broadening and distortion of the EPR spectrum, from which critical parameters about the membrane's properties can be extracted.[1][10]
Caption: Workflow of EPR spectroscopy with spin labels.
Part 3: Experimental Protocols for Utilizing 5-DOXYL-Stearic Acid
The successful application of 5-DOXYL-stearic acid hinges on meticulous experimental design and execution. The following protocols provide a detailed guide for incorporating the spin label into model and biological membranes and for acquiring and analyzing EPR data.
Protocol for Incorporating 5-DOXYL-Stearic Acid into Liposomes
This protocol describes the preparation of spin-labeled liposomes using the thin-film hydration method, a widely used technique for creating model membranes.[11][12][13]
Materials:
-
Lipid of choice (e.g., DMPC, DPPC)
-
5-DOXYL-stearic acid
-
Chloroform or a chloroform/methanol mixture
-
Buffer solution (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Film Preparation: a. Dissolve the desired amount of lipid and 5-DOXYL-stearic acid in chloroform in a round-bottom flask. A typical molar ratio of spin label to lipid is 1:100 to 1:200 to minimize spin-spin interactions. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Ensure the temperature is kept above the phase transition temperature of the lipid. c. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11]
-
Hydration: a. Add the desired buffer solution to the flask containing the lipid film. The buffer should be pre-warmed to a temperature above the lipid's phase transition temperature. b. Gently agitate the flask to hydrate the lipid film, which will cause it to swell and detach from the glass, forming multilamellar vesicles (MLVs).
-
Vesicle Sizing: a. To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to either sonication in a bath sonicator or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). Extrusion is generally preferred as it produces a more homogeneous population of vesicles.[13]
-
Sample Preparation for EPR: a. Transfer an aliquot of the spin-labeled liposome suspension into a quartz EPR capillary tube. b. Centrifuge the capillary tube at a low speed to pellet the liposomes, and then carefully remove the supernatant. This step concentrates the sample and improves the signal-to-noise ratio.
Protocol for Labeling Live Cell Membranes
Labeling the plasma membrane of living cells with 5-DOXYL-stearic acid allows for the investigation of membrane properties in a more biologically relevant context.[14][15]
Materials:
-
Cultured cells adhered to a suitable substrate (e.g., coverslips)
-
5-DOXYL-stearic acid stock solution (in ethanol or DMSO)
-
Live-cell imaging medium or appropriate buffer (e.g., HBSS)
-
Incubator
Procedure:
-
Preparation of Staining Solution: a. Prepare a fresh staining solution by diluting the 5-DOXYL-stearic acid stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Cell Staining: a. Remove the culture medium from the cells and wash them once with the pre-warmed imaging medium. b. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[15]
-
Washing: a. After incubation, remove the staining solution and wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unincorporated spin label.
-
Sample Preparation for EPR: a. Gently scrape the labeled cells from the substrate and suspend them in a small volume of buffer. b. Transfer the cell suspension to an EPR capillary tube and centrifuge to form a cell pellet. c. Carefully remove the supernatant before placing the capillary in the EPR spectrometer.
EPR Data Acquisition
Instrumentation:
-
X-band (9.5 GHz) EPR spectrometer equipped with a temperature controller.
Typical Spectrometer Settings:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1.0 G (should be less than one-third of the narrowest peak-to-peak linewidth)
-
Sweep Width: 100 G
-
Sweep Time: ~60 seconds
-
Number of Scans: 1-10 (averaged to improve signal-to-noise)
-
Temperature: Controlled to the desired experimental temperature (e.g., 37°C for live cells).
Self-Validating System: To ensure the integrity of the experiment, it is crucial to run control spectra. A spectrum of the spin label in a non-viscous solvent (e.g., ethanol) should be acquired to confirm the functionality of the spin label and the spectrometer. Additionally, a spectrum of unlabeled cells or liposomes should be run to ensure there are no endogenous paramagnetic signals that could interfere with the measurement.
Part 4: Data Analysis and Interpretation
The anisotropic EPR spectrum of 5-DOXYL-stearic acid in a membrane provides a wealth of information. Two key parameters that can be derived are the order parameter (S) and the rotational correlation time (τc).
Calculating the Order Parameter (S)
The order parameter is a measure of the motional anisotropy of the spin label and reflects the degree of ordering of the lipid acyl chains. It ranges from S=1 for a perfectly ordered system to S=0 for isotropic motion.
The order parameter can be calculated from the outer (2A'∥) and inner (2A'⊥) hyperfine splittings of the EPR spectrum using the following equation:[9]
S = (A'∥ - A'⊥) / (Azz - Axx)
Where:
-
A'∥ and A'⊥ are the experimental parallel and perpendicular hyperfine splitting constants.
-
Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a crystalline matrix (typically obtained from literature). For 5-DOXYL, approximate values are Azz ≈ 32 G and Axx ≈ 6 G.[1]
Calculating the Rotational Correlation Time (τc)
The rotational correlation time provides information about the rate of molecular tumbling and is inversely related to membrane fluidity. For a spin label undergoing rapid, isotropic motion, τc can be estimated from the relative heights and widths of the three hyperfine lines.[16][17]
For more restricted motion, τc can be calculated using the following equation:
τc = a (1 - S)b
Where 'a' and 'b' are parameters that depend on the diffusion model and the intrinsic linewidth.[5]
More sophisticated analysis often involves spectral simulations using software packages like EasySpin to fit the experimental spectrum to a theoretical model, allowing for a more accurate determination of dynamic parameters.[18][19]
Caption: Experimental and data analysis workflow for membrane studies.
Part 5: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-DOXYL-stearic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Recommended storage temperatures are 2-8°C or -20°C for long-term stability.[3][5]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile Probe for Advancing Membrane Research
5-DOXYL-stearic acid stands as a powerful and versatile tool for researchers in biophysics, pharmacology, and drug development. Its ability to report on the dynamic and structural properties of lipid membranes through EPR spectroscopy provides a window into the complex world of cellular boundaries. By following the detailed protocols and data analysis guidelines presented in this guide, scientists can confidently employ this spin label to gain critical insights into membrane fluidity, order, and polarity, thereby advancing our understanding of fundamental biological processes and facilitating the development of more effective therapeutic interventions.
References
- Columbus, L., & Hubbell, W. L. (2002). A new spin on protein structure. Trends in biochemical sciences, 27(6), 288-295.
- Gawrisch, K., & Seelig, J. (1993). The interaction of a charged amphiphilic peptide with lipid bilayers. A 2H and 31P nuclear magnetic resonance and electron spin resonance study. Biophysical journal, 65(5), 1989-2001.
-
Axios Research. (n.d.). 5-Doxyl Stearic Acid, free radical. Retrieved from [Link]
- Hubbell, W. L., & McConnell, H. M. (1971). Molecular motion in spin-labeled phospholipids and membranes. Journal of the American Chemical Society, 93(2), 314-326.
- Stoll, S., & Schweiger, A. (2006). EasySpin, a comprehensive software package for spectral simulation and analysis in EPR. Journal of Magnetic Resonance, 178(1), 42-55.
- Steinhoff, H. J. (1988). A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range. Journal of biochemical and biophysical methods, 17(4), 237-247.
- Páli, T., & Marsh, D. (2002). Structural studies on membrane proteins using non-linear spin label EPR spectroscopy. Cellular & molecular biology letters, 7(1), 87-91.
-
Taylor & Francis Online. (n.d.). Rotational correlation time – Knowledge and References. Retrieved from [Link]
-
Goldfarb, D. (2015, May 17). Lecture 3: Nitroxide spin labels and Pulse EPR [Video]. YouTube. [Link]
-
memtein.com. (2013, August 28). DEER EPR Measurements for Membrane Protein Structures via Bifunctional Spin Labels and Lipodisq Nanoparticles. Retrieved from [Link]
-
Prof Nicolas. (2021, March 6). Electron Paramagnetic Resonance (EPR) 4: Simulation of a real-life spectrum [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Electron paramagnetic resonance (EPR) spectra of 5-doxyl stearic acid.... Retrieved from [Link]
- Sentjurc, M., Vrhovnik, P., & Kristl, J. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3697.
-
Abberior Instruments. (n.d.). Membrane labeling protocol for live-cell applications. Retrieved from [Link]
- Klymchenko, A. S., et al. (2018). Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure. Faraday discussions, 207, 349-363.
- Shrestha, D., et al. (2016). Labeling proteins inside living cells using external fluorophores for microscopy. eLife, 5, e20378.
-
MDPI. (2021). Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance. Retrieved from [Link]
-
Physics LibreTexts. (2022, November 8). 5.12: Electron Paramagnetic Resonance (EPR) of Membranes. Retrieved from [Link]
-
Wiley-VCH. (n.d.). EPR (Electron Paramagnetic Resonance) Spectroscopy of Polycrystalline Oxide Systems 1. Retrieved from [Link]
-
PubMed. (2008, December 25). Spin-labeled stearic acid behavior and perturbations on the structure of a gel-phase-lipid bilayer in water: 5-, 12- and 16-SASL. Retrieved from [Link]
-
PMC. (2021, June 18). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Retrieved from [Link]
-
Protocols.io. (2023, March 13). Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method. V.2. Retrieved from [Link]
- What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. (2021, July 15). International Journal of Medical Reviews, 8(3), 133-143.
-
DB Infotech. (2023, October 31). How to calculate EPR parameters from Gaussian 09W [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Quantification of Electron Transfer in a Bare Phospholipid Membrane Using Nitroxide-Labeled Stearic Acids: Distance Dependence, Kinetics, and Activation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acert.cornell.edu [acert.cornell.edu]
- 6. Spin-labeled stearic acid behavior and perturbations on the structure of a gel-phase-lipid bilayer in water: 5-, 12- and 16-SASL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of α,ε-N,N′-Di-stearoyl Lysine-Derived Amide Lipids and Their Application to Liposome Formulation: Incorporation of Lipid A-Ligand for Bacterial Targeting and Sialic Acid for Phagocytosis Resistance [mdpi.com]
- 13. protocols.io [protocols.io]
- 14. Membrane labeling protocol for live-cell applications [abberior.rocks]
- 15. Plasma membrane labelling efficiency, internalization and partitioning of functionalized fluorescent lipids as a function of lipid structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Theoretical Basis of Using 5-DOXYL-Stearic Acid for Membrane Studies
Executive Summary
This technical guide delineates the biophysical principles, experimental methodologies, and analytical frameworks for utilizing 5-DOXYL-stearic acid (5-DSA) as a spin probe in membrane dynamics studies. Unlike bulk fluidity assays (e.g., fluorescence anisotropy with DPH), 5-DSA provides site-specific structural information at the lipid-water interface. This guide is designed for researchers requiring high-fidelity data on membrane order parameters (
Theoretical Framework
The Physics of Spin Labeling
The utility of 5-DSA relies on the physics of the nitroxide radical (N-O•). The unpaired electron in the
-
External Magnetic Field (
): Causing Zeeman splitting of energy levels. -
Nitrogen Nucleus (
, Spin ): resulting in Hyperfine Interaction (HFI).
In a disordered solution, rapid tumbling averages these interactions, yielding three isotropic lines. However, in a lipid bilayer, the motion of 5-DSA is anisotropic .[1] The stearic acid backbone aligns with the phospholipid acyl chains, while the DOXYL ring at the C-5 position is sterically constrained near the rigid headgroup region.
Depth-Dependent Profiling: Why 5-DSA?
The "theoretical basis" of selecting 5-DSA over other probes (like 16-DSA) is depth specificity .
-
5-DSA: The nitroxide reporter is located at the 5th carbon from the carboxyl headgroup. This positions the sensor deep within the interfacial region (near the glycerol backbone), where lipid ordering is highest (
). It is sensitive to headgroup spacing, hydration, and electrostatic interactions. -
16-DSA: The reporter is at the tail of the chain, probing the hydrophobic core where motional freedom is high (
).
The Order Parameter ( )
The quantitative output of a 5-DSA experiment is the Order Parameter (
Where:
-
and
: Hyperfine splitting constants measured from the experimental spectrum. - : Principal values of the hyperfine tensor from a crystal reference (intrinsic to the DOXYL group).
- : Isotropic hyperfine splitting constant (polarity correction).
Experimental Methodology
Reagents and Materials
-
Lipids: DPPC, POPC, or cell membrane extracts.
-
Spin Label: 5-DOXYL-stearic acid (Sigma-Aldrich, Avanti Polar Lipids).
-
Buffer: HEPES or PBS (pH 7.4), degassed to remove paramagnetic oxygen.
Protocol: Liposome Labeling and Preparation
This protocol ensures a labeling ratio of
Step 1: Thin Film Preparation [2]
-
Dissolve lipids in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL.
-
Add 5-DSA stock solution to the lipid mixture.
-
Target Ratio: 1:100 (Probe:Lipid molar ratio).
-
-
Evaporate solvent under a stream of
gas. -
Desiccate under high vacuum for >4 hours to remove trace solvent.
Step 2: Hydration and Sizing
-
Hydrate the film with degassed buffer at
(phase transition temp of the lipid). -
Vortex vigorously to form Multilamellar Vesicles (MLVs).
-
Optional: Extrude through 100 nm polycarbonate filters for Large Unilamellar Vesicles (LUVs) if studying curvature effects.
Step 3: EPR Acquisition
-
Load sample into a quartz capillary (low dielectric loss).
-
Instrument Settings (X-Band):
-
Microwave Power: 5–10 mW (avoid saturation).
-
Modulation Amplitude: 1.0 G (optimize for signal-to-noise vs. broadening).
-
Scan Range: 100 Gauss.
-
Data Analysis & Visualization
Measuring Hyperfine Splitting
The experimental spectrum for 5-DSA in a bilayer is a "powder pattern" dominated by the parallel and perpendicular components of the hyperfine tensor.
| Parameter | Definition | Spectral Feature |
| Outer Hyperfine Splitting | Distance between the outermost low-field and high-field peaks. | |
| Inner Hyperfine Splitting | Distance between the inner peaks (often requires estimation if unresolved). | |
| Isotropic Constant |
Logic Flow: From Spectrum to Biological Insight
Figure 1: Analytical workflow for converting raw EPR spectral data into the biophysical Order Parameter (
Molecular Orientation Diagram
Figure 2: Structural orientation of 5-DSA within the phospholipid bilayer. Note the proximity of the DOXYL radical to the polar interface.
Applications in Drug Development
Membrane Fluidity & Phase Transitions
5-DSA is the gold standard for determining the Phase Transition Temperature (
-
Application: Verifying the stability of liposomal drug formulations.
Drug-Membrane Interactions
Small molecule drugs often intercalate into the membrane, altering its packing density.
-
Mechanism: If a drug inserts near the headgroup, 5-DSA spectra will show broadening or a shift in
, indicating a change in local rigidity. -
Example: Cholesterol increases the order parameter of fluid-phase membranes (condensing effect) but decreases it for gel-phase membranes. 5-DSA effectively quantifies this "buffering" effect.
Oxidation and Stress
Oxidative stress (lipid peroxidation) rigidifies the membrane surface. 5-DSA detects this via an increase in
References
-
Hubbell, W. L., & McConnell, H. M. (1971). Molecular motion in spin-labeled phospholipids and membranes. Journal of the American Chemical Society.
-
Marsh, D. (1981). Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. Methods in Enzymology.
-
Sigma-Aldrich. 5-DOXYL-stearic acid Product Specification & Applications.
-
Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes.[3] Spin Labeling: Theory and Applications.
-
Subczynski, W. K., et al. (2010). Molecular Oxygen as a Probe Molecule in EPR Spin Labeling Studies of Membrane Structure and Dynamics. ResearchGate.
Sources
Technical Guide: Stability, Storage, and Experimental Handling of 5-DOXYL-Stearic Acid (5-DSA)
Executive Summary
5-DOXYL-stearic acid (5-DSA) is a foundational spin label used in Electron Paramagnetic Resonance (EPR) spectroscopy to probe membrane dynamics. Unlike its deeper-sitting counterpart (16-DSA), 5-DSA positions its nitroxide radical ring at the 5th carbon atom of the acyl chain, locating it near the polar headgroup interface of the phospholipid bilayer.
This specific localization grants 5-DSA high sensitivity to surface potential and interfacial fluidity but simultaneously exposes it to aqueous reducing agents, making experimental stability a critical challenge. This guide outlines the physicochemical vulnerabilities of 5-DSA and provides a validated framework for its storage, handling, and quality control.
Part 1: Chemical Architecture & Vulnerabilities
To preserve 5-DSA, one must understand the mechanism of its degradation. The molecule consists of a stearic acid backbone with a stable nitroxide radical (
The Core Vulnerability: Radical Reduction
The primary failure mode for 5-DSA is not the degradation of the fatty acid chain, but the reduction of the nitroxide radical .
-
The Active State: The unpaired electron on the nitroxide oxygen provides the paramagnetic signal detected by EPR.
-
The Silent State: In the presence of reducing agents (ascorbate, thiols, free radicals), the nitroxide is reduced to a hydroxylamine (
). -
The Consequence: Hydroxylamines are diamagnetic (EPR silent). The probe remains physically present in the membrane, but it becomes invisible to the spectrometer, leading to false data regarding "spin loss" or concentration.
DOT Diagram: Nitroxide Redox Pathway
The following diagram illustrates the reversible and irreversible pathways affecting the spin label's signal integrity.
Figure 1: The redox cycle of the nitroxide moiety.[1][2] The transition from Nitroxide to Hydroxylamine represents the primary loss of signal in biological samples.
Part 2: Storage Best Practices
Commercial 5-DSA is typically supplied as a yellow waxy solid or powder. Proper storage is a defense against spontaneous reduction and hydrolysis.
Physical Storage Hierarchy
| Form | Temperature | Atmosphere | Shelf Life | Notes |
| Dry Powder | -20°C | Argon/N₂ | >1 Year | Preferred. Hygroscopic; keep tightly sealed. |
| Ethanol Stock | -20°C | Argon | 3-6 Months | Good for liposome prep. Evaporation changes concentration. |
| Chloroform Stock | -20°C | Argon | 1-3 Months | Risk: Aged chloroform forms phosgene/radicals that attack the nitroxide. |
| Aqueous (Liposomes) | 4°C | Argon | <1 Week | High risk of reduction and hydrolysis. Do not freeze. |
The "Golden Rule" of Solvent Choice
Avoid Chloroform for long-term storage. While 5-DSA is highly soluble in chloroform, this solvent can generate free radicals (alkyl and peroxyl) upon aging or light exposure, which directly quench the nitroxide spin label.
-
Recommendation: If storing in solution, use high-grade Ethanol or Methanol . If Chloroform is required for lipid mixing, prepare it fresh and use it immediately.
DOT Diagram: Storage Workflow
Figure 2: Standard Operating Procedure (SOP) for handling new batches of spin labels to maximize longevity.
Part 3: Experimental Stability (In-Situ)
A common error in experimental design is assuming 5-DSA behaves identically to 16-DSA. It does not. Because the nitroxide ring is at C-5, it resides close to the polar headgroup region of the membrane.
The Accessibility Factor
-
5-DSA: Shallow depth. Accessible to aqueous reducing agents (Ascorbate, Glutathione) in the bulk buffer.
-
16-DSA: Deep depth (bilayer center). Sterically shielded from aqueous reductants.
Implication: In biological systems (e.g., cell lysates, plasma), 5-DSA signal will decay significantly faster than 16-DSA due to reduction.
Buffer Formulation Protocol
To maintain signal stability during data acquisition:
-
Degas Buffers: Oxygen broadens EPR lines (Heisenberg exchange) and promotes radical reactions. Bubble buffers with Nitrogen or Argon for 15 minutes prior to use.
-
Chelators: Include 0.1 mM EDTA or DTPA. Trace transition metals (Fe²⁺, Cu²⁺) catalyze the reduction of nitroxides by ascorbate.
-
Avoid Reductants: Ensure no DTT (Dithiothreitol) or Mercaptoethanol is present in the protein/lipid buffer. If reduction is observed, add an oxidizing agent like Potassium Ferricyanide (
) to re-oxidize hydroxylamines back to nitroxides (use with caution as this alters membrane potential).
Part 4: Quality Control Protocol
Before committing valuable biological samples, validate the 5-DSA stock.
Protocol: Double Integration Spin Counting
Objective: Verify that the "1 mM" stock solution actually contains 1 mM of active spins.
-
Standard Preparation: Prepare a 100 µM solution of stable standard (e.g., Tempol) in water.
-
Sample Preparation: Dilute 5-DSA stock to ~100 µM in Ethanol.
-
Acquisition: Record the EPR spectrum of both samples using identical parameters:
-
Microwave Power: 2 mW (avoid saturation)
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
-
Processing:
-
Perform the First Integration (Absorption spectrum).
-
Perform the Second Integration (Area under the curve).
-
-
Calculation:
-
Criteria: If the calculated concentration is <90% of the theoretical concentration, the stock has degraded (reduced) and should be discarded or re-oxidized.
References
-
Avanti Polar Lipids. (2023). 5-DOXYL Stearic Acid Product Sheet. Retrieved from [Link]
- Marsh, D. (1981). Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. In Membrane Spectroscopy (pp. 51-142). Springer.
- Swartz, H. M., & Swartz, S. M. (1983). Biochemical and biophysical applications of electron spin resonance. In Methods of Biochemical Analysis (Vol. 29, pp. 207-323).
- Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes.
Sources
Introduction: Unveiling Membrane Dynamics with EPR Spectroscopy
Sources
- 1. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 2. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Advances in EPR Approaches for Studying Structural Properties of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.embuni.ac.ke [repository.embuni.ac.ke]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electron paramagnetic resonance study of lipid and protein membrane components of erythrocytes oxidized with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. Direct Prediction of EPR Spectra from Lipid Bilayers: Understanding Structure and Dynamics in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A simple method for determination of rotational correlation times and separation of rotational and polarity effects from EPR spectra of spin-labeled biomolecules in a wide correlation time range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Precision Labeling of Liposomes with 5-DOXYL-Stearic Acid (5-DSA) for EPR Membrane Fluidity Profiling
Executive Summary & Scientific Rationale
This application note details the protocol for incorporating the paramagnetic spin probe 5-DOXYL-stearic acid (5-DSA) into lipid bilayers. Unlike fluorescent probes which can be bulky and perturb the membrane, 5-DSA contains a stable nitroxide radical at the C5 position of the fatty acid chain. This specific geometry places the reporter group shallowly within the bilayer, near the polar headgroup interface.
Why 5-DSA?
-
Depth Specificity: It reports on the "ordered" region of the bilayer (the "plateau" of the flexibility gradient), contrasting with 16-DSA which probes the disordered hydrophobic core.
-
Rotational Correlation: The anisotropy of the Electron Paramagnetic Resonance (EPR) spectrum directly correlates to the rotational mobility of the lipid acyl chains, allowing for the calculation of the Order Parameter (
) .
Critical Mechanism: The success of this protocol relies on co-dissolution . Post-insertion (adding probe to formed liposomes) often results in asymmetric distribution (outer leaflet only) or kinetic trapping. Co-dissolution ensures the probe is statistically distributed across both leaflets during the self-assembly process.
Experimental Workflow (Logic Map)
The following diagram outlines the critical path for labeling. Note the decision points regarding temperature and solvent compatibility.
Figure 1: Critical path for 5-DSA liposome fabrication. The "Quality Control Gate" highlights the steps most prone to introducing heterogeneity.
Detailed Protocol
Materials & Equipment
-
Lipids: e.g., DPPC, POPC, or DOTAP (Avanti Polar Lipids).
-
Probe: 5-DOXYL-stearic acid (5-DSA) [Sigma/Merck or Avanti].
-
Solvents: Chloroform (HPLC Grade), Methanol.[1][2] NEVER use plastic pipette tips for chloroform transfers; use glass syringes or glass pipettes.
-
Apparatus: Rotary evaporator or Nitrogen stream manifold; Mini-Extruder (e.g., Avanti Mini-Extruder).
-
Vials: Amber glass vials (nitroxides are potentially light-sensitive over long periods).
Step-by-Step Methodology
Step 1: Molar Ratio Calculation (The 1% Rule)
Scientific Integrity: You must maintain a probe-to-lipid molar ratio of
-
Reasoning: Higher concentrations lead to dipolar broadening (spin-spin exchange), where the magnetic dipoles of adjacent probes interact, obliterating the hyperfine structure required to calculate the order parameter.
Formula:
Step 2: Co-dissolution (Film Formation)
-
Prepare a 10 mM stock solution of 5-DSA in Chloroform:Methanol (2:1 v/v).
-
In a clean glass vial, mix the bulk lipid (e.g., 10 mg DPPC) with the calculated volume of 5-DSA stock to achieve a 100:1 molar ratio.
-
Vortex gently to ensure molecular-level mixing in the isotropic solvent phase.
Step 3: Solvent Removal[1]
-
Evaporate the solvent under a gentle stream of Nitrogen (
) or Argon. Rotate the vial to coat the walls evenly. -
Lyophilization/Vacuum: Place the vial under high vacuum (>2 hours) to remove trace solvent.
-
Why? Residual chloroform acts as a membrane plasticizer, artificially lowering the order parameter and invalidating results.
-
Step 4: Hydration & Lamination
-
Add buffer (e.g., PBS pH 7.4) to the dried film.
-
Temperature Rule: Heat the buffer and vial to
(where is the phase transition temperature of the bulk lipid).-
Example: For DPPC (
), hydrate at .
-
-
Vortex vigorously for 2-5 minutes to form Multilamellar Vesicles (MLVs).
Step 5: Sizing (Extrusion)
-
Pass the MLV suspension through a 100 nm polycarbonate membrane 11-21 times using a mini-extruder.
-
Maintain the temperature above
during extrusion.-
Result: This produces Large Unilamellar Vesicles (LUVs) with the 5-DSA probe asymmetrically distributed (statistically) but functionally probing the bulk bilayer.
-
Data Analysis & Validation
Interpreting the EPR Spectrum
The 5-DSA spectrum in a bilayer is anisotropic (direction-dependent). Because the radical is tethered near the headgroup, its motion is restricted.
Key Parameters to Measure:
-
(or
): The outer hyperfine splitting (distance between the low-field peak and high-field trough). -
(or
): The inner hyperfine splitting.
Calculating the Order Parameter ( )
The order parameter
Equation:
Where:
-
are the principal hyperfine tensor values for the nitroxide (typically
G, G). - (Isotropic hyperfine coupling constant in crystal).
- (Isotropic hyperfine coupling constant in bilayer).
Expected Data Profile (Table)
| Parameter | 5-DSA (C5 Position) | 16-DSA (C16 Position) | Free Probe (in Buffer) |
| Motion Regime | Anisotropic (Restricted) | Quasi-Isotropic (Fluid) | Isotropic (Fast Tumbling) |
| Order Parameter ( | 0.6 - 0.7 (Gel Phase)0.3 - 0.5 (Liquid Crystalline) | < 0.2 | ~ 0 |
| Spectral Shape | Broad, distinct outer peaks | Narrower, sharp 3-line pattern | Very sharp 3 lines of equal height |
Troubleshooting & Quality Control
Issue: "Exchange Broadening"
-
Symptom:[1][2][3] The three lines of the spectrum merge into a single broad blob.
-
Cause: Probe concentration > 2 mol%. The radicals are too close and interacting.
-
Fix: Dilute the lipid film with more unlabeled lipid to restore 1:100 ratio.
Issue: "Composite Spectrum"
-
Cause: Free 5-DSA partitioning into the aqueous buffer (unbound).
-
Fix: Pellet liposomes (ultracentrifugation) and resuspend, or check pH. (DSA is a fatty acid; high pH ionizes the carboxyl group, forcing it out of the membrane).
References
-
Avanti Polar Lipids. Storage and Handling of Lipids. (Standard industry protocol for lipid handling). [Link]
-
Marsh, D. (2008). Electron Spin Resonance in Membrane Research: Protein-Lipid Interactions. Methods in Molecular Biology. (The authoritative text on spin labeling physics). [Link]
-
Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes. (Foundational paper on 5-DSA vs 16-DSA depth profiling). [Link] (Citation Source) / Alternative:
Sources
Measuring Membrane Fluidity using 5-DOXYL-Stearic Acid: An Application and Protocol Guide
Introduction: The Dynamic Nature of Cell Membranes
Cell membranes are not static structures; they are fluid, dynamic entities that are crucial for a multitude of cellular processes, including signaling, transport, and enzymatic activity.[1][2] The fluidity of a membrane, which is largely determined by its lipid composition, temperature, and the presence of molecules like cholesterol, dictates the lateral movement of lipids and proteins within the bilayer.[2][3][4] Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development, as the efficacy of many drugs depends on their interaction with and transport across cell membranes.[5][6]
This guide provides a comprehensive overview and detailed protocols for measuring membrane fluidity using 5-DOXYL-stearic acid, a powerful and widely used spin-label probe, in conjunction with Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy.
Part 1: The Principle - Why 5-DOXYL-Stearic Acid is an Effective Probe
5-DOXYL-stearic acid is a derivative of stearic acid, a common saturated fatty acid, with a nitroxide free radical (the DOXYL group) attached to the 5th carbon of the acyl chain.[7][8][9] This strategic placement of the spin label is what makes it an exceptional tool for probing the dynamics of the lipid bilayer.
Mechanism of Action: When introduced into a lipid membrane, 5-DOXYL-stearic acid intercalates into the bilayer, mimicking the behavior of natural fatty acids. The nitroxide radical possesses an unpaired electron, making it paramagnetic and thus detectable by EPR spectroscopy.[7][10] The shape of the resulting EPR spectrum is highly sensitive to the rotational motion of the nitroxide group.
-
In a highly fluid (less viscous) membrane, the probe tumbles rapidly and isotropically, resulting in a sharp, well-resolved three-line EPR spectrum.
-
In a more rigid (viscous) membrane, the motion of the probe is restricted and anisotropic, leading to a broader, more complex spectrum.[11][12][13]
The position of the DOXYL group at the 5th carbon ensures that it reports on the fluidity near the polar headgroup region of the lipid bilayer, an area of significant biological activity.[7][14] For studying fluidity deeper within the hydrophobic core, other spin labels like 16-DOXYL-stearic acid can be used.[7]
Part 2: Experimental Design and Workflow
A typical experiment to measure membrane fluidity using 5-DOXYL-stearic acid involves three key stages: sample preparation (labeling the membrane), EPR data acquisition, and spectral analysis.
Figure 1: A generalized workflow for measuring membrane fluidity using 5-DOXYL-stearic acid and EPR spectroscopy.
Part 3: Detailed Protocols
Protocol 1: Preparation of 5-DOXYL-Stearic Acid Labeled Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) as a model membrane system.
Materials:
-
Phospholipid of choice (e.g., POPC, DPPC)
-
5-DOXYL-stearic acid (CAS 29545-48-0)[15]
-
Chloroform
-
Buffer (e.g., PBS, HEPES)
-
Nitrogen gas source
-
Sonicator or extruder
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amount of phospholipid and 5-DOXYL-stearic acid in chloroform. A molar ratio of 1:100 to 1:200 (spin label to lipid) is a good starting point.
-
Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired buffer to the flask containing the lipid film.
-
Hydrate the film by vortexing or gentle agitation for 30-60 minutes at a temperature above the phase transition temperature of the lipid. This will form multilamellar vesicles (MLVs).
-
-
LUV Formation (Extrusion):
-
For a more homogenous population of vesicles, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid's phase transition temperature.
-
Protocol 2: EPR Data Acquisition
Instrumentation:
-
X-band EPR spectrometer
-
Temperature controller
-
Capillary tubes for aqueous samples
Procedure:
-
Sample Loading:
-
Carefully transfer the labeled liposome suspension into a quartz capillary tube.
-
Center the sample within the EPR resonator cavity.
-
-
Spectrometer Setup:
-
Set the desired temperature using the temperature controller and allow the sample to equilibrate.
-
Typical X-band EPR parameters for 5-DOXYL-stearic acid in membranes are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (should be non-saturating)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1-2 G
-
Sweep Width: 100 G
-
Time Constant: 0.1-0.3 s
-
Scan Time: 1-4 minutes
-
-
These parameters may need to be optimized for your specific sample and instrument.
-
-
Data Acquisition:
-
Acquire the EPR spectrum. It is advisable to record multiple scans and average them to improve the signal-to-noise ratio.
-
Part 4: Data Analysis and Interpretation
The acquired EPR spectrum contains a wealth of information about the dynamics of the spin label and, by extension, the fluidity of the membrane. Two key parameters are often calculated: the order parameter (S) and the rotational correlation time (τc).
The Order Parameter (S)
The order parameter is a measure of the motional anisotropy of the spin label. It ranges from S=1 for a perfectly ordered system (no motion) to S=0 for a completely isotropic system (unrestricted motion).
The order parameter can be calculated from the outer (2A∥') and inner (2A⊥') hyperfine splittings of the EPR spectrum using the following equation:
S = (A∥' - A⊥') / (Azz - Axx)
Where Axx and Azz are the principal values of the hyperfine tensor for the nitroxide radical in a crystalline environment (literature values are typically used).[16]
| Parameter | Description | Typical Value (Gauss) |
| 2A∥' | Outer hyperfine splitting | Measured from the spectrum[11][12] |
| 2A⊥' | Inner hyperfine splitting | Measured from the spectrum[7] |
| Azz | Principal value of hyperfine tensor | ~32 G[16] |
| Axx | Principal value of hyperfine tensor | ~6 G[16] |
Interpretation:
-
A higher S value indicates a more ordered, less fluid membrane.
-
A lower S value indicates a more disordered, more fluid membrane.[7]
Rotational Correlation Time (τc)
The rotational correlation time is a measure of the speed of rotational motion of the spin label.[17][18][19] For relatively fast and isotropic motion, it can be estimated from the heights (h) and linewidth (ΔH) of the spectral lines.
A simplified equation for calculating τc is:
τc = 6.5 x 10⁻¹⁰ * ΔH₀ * [(h₀/h₋₁)¹/² - 1]
Where:
-
ΔH₀ is the linewidth of the central line in Gauss.
-
h₀ and h₋₁ are the heights of the central and high-field lines, respectively.
Interpretation:
-
A shorter τc indicates faster rotational motion and a more fluid membrane.
-
A longer τc indicates slower rotational motion and a more rigid membrane.
Figure 2: Relationship between membrane state, EPR spectral features, and calculated parameters.
Part 5: Applications in Research and Drug Development
The use of 5-DOXYL-stearic acid to measure membrane fluidity has broad applications:
-
Characterizing the effects of drugs on membrane properties: Many drugs exert their effects by interacting with the cell membrane.[5] EPR spectroscopy can be used to determine if a drug candidate alters membrane fluidity, which can impact its efficacy and potential toxicity.
-
Investigating the role of membrane composition: The effects of cholesterol, different phospholipid species, and membrane proteins on bilayer dynamics can be quantitatively assessed.[3][20]
-
Studying disease states: Alterations in membrane fluidity have been linked to various diseases. EPR can be a valuable tool in understanding the pathophysiology of such conditions.[11]
-
Evaluating the impact of environmental stressors: The effects of temperature, pH, and oxidative stress on membrane integrity can be monitored.[11][21]
Conclusion
5-DOXYL-stearic acid, in combination with EPR spectroscopy, provides a robust and sensitive method for quantifying membrane fluidity. By understanding the principles behind this technique and following well-defined protocols, researchers can gain valuable insights into the dynamic nature of biological membranes and their response to various stimuli. This information is critical for advancing our understanding of cellular function and for the development of new therapeutic agents.
References
-
Aragon-Muriel, A., et al. (2021). Modeling and Simulation of Lipid Membranes. PMC. [Link]
-
Bolla, S. R., et al. (2021). Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol. PMC. [Link]
-
da Costa, K. S., et al. (2004). Electron paramagnetic resonance study of lipid and protein membrane components of erythrocytes oxidized with hydrogen peroxide. NIH. [Link]
-
Libretexts, C. (2023). EPR - Interpretation. [Link]
-
ResearchGate. (n.d.). A, Electron paramagnetic resonance (EPR) spectra of 5-doxyl stearic.... [Link]
-
ResearchGate. (n.d.). Molecular formula of the spin probe 5-doxyl stearic acid (5-DSA), EPR spectrum and maximum hyperfine splitting 2A. max. [Link]
-
Wróbel, A., & Gomułkiewicz, J. (1999). Electron Paramagnetic Resonance Studies of Membrane Fluidity in Ozone-Treated Erythrocytes and Liposomes. PubMed. [Link]
-
ResearchGate. (n.d.). Molecular structures of 5-doxyl stearic acid and 16-doxyl stearic acid[22]. [Link]
-
Al-Haddad, A. (2019). Modeling and Simulation of Lipid Membranes. PMC. [Link]
-
Lindahl, E. (2011). Molecular Dynamics Simulations of Fluid Lipid Membranes. Diva-portal.org. [Link]
-
ResearchGate. (n.d.). (a) Molecular formula of the spin marker 5-DOXYL stearic acid; (b).... [Link]
-
ACS Publications. (n.d.). Rapidly Screening the Correlation between the Rotational Mobility and the Hydrogen Bonding Strength of Confined Water. [Link]
-
Jezek, P., et al. (1995). EPR spectroscopy of 5-DOXYL-stearic acid bound to the mitochondrial uncoupling protein reveals its competitive displacement by alkylsulfonates in the channel and allosteric displacement by ATP. PubMed. [Link]
-
Taylor & Francis. (n.d.). Rotational correlation time – Knowledge and References. [Link]
-
ResearchGate. (n.d.). (A) Molecule of 5-doxyl stearate (5-DS), the lipid-soluble probe used.... [Link]
-
ResearchGate. (n.d.). Electron paramagnetic resonance (EPR) spectra of 5-doxyl stearic acid.... [Link]
-
ResearchGate. (n.d.). Chemical structure of spin label 5-doxyl stearic acid (5-DSA) used in.... [Link]
-
Gonzalez, H. C., et al. (2008). Spin-labeled stearic acid behavior and perturbations on the structure of a gel-phase-lipid bilayer in water: 5-, 12- and 16-SASL. PubMed. [Link]
-
NESG Wiki. (2011). NMR determined Rotational correlation time. [Link]
-
Wikipedia. (n.d.). Rotational correlation time. [Link]
-
EPR-Spectroscopy.pdf. (n.d.). [Link]
-
ResearchGate. (n.d.). Molecular formula of the spin probe 5-doxyl stearic acid (5-DSA), EPR spectrum and maximum hyperfine splitting 2A. max. [Link]
-
ResearchGate. (n.d.). Simulated EPR spectra of the stearic acid spin label (C12-doxylstearic.... [Link]
-
PubChem. (n.d.). 5-Doxylstearic acid. [Link]
-
ORCA Manual. (n.d.). 5.22. Electron Paramagnetic Resonance (EPR) Parameters. [Link]
-
The Interpretation of EPR Parameters. (n.d.). [Link]
-
MDPI. (2021). The Important Role of Membrane Fluidity on the Lytic Mechanism of the α-Pore-Forming Toxin Sticholysin I. [Link]
-
Pharmaca. (n.d.). Introduction to Stearic Acid as a pharmaceutical Excipient. [Link]
-
Libretexts, C. (2023). EPR - Interpretation. [Link]
-
YouTube. (2024). EPR Parameters Calculations using Gaussian ||Electron Paramagnetic Resonance. [Link]
-
PMC. (2021). Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives. [Link]
-
PubMed. (2008). Effects of the inclusion of the spin label 10-doxyl-stearic acid on the structure and dynamics of model bilayers in water. [Link]
-
PubMed. (n.d.). Membrane Lipid Fluidity and Its Effect on the Activation Energy of Membrane-Associated Enzymes. [Link]
-
YouTube. (2015). Cholesterol and Fatty Acids Regulate Membrane Fluidity. [Link]
-
YouTube. (2021). Membrane Fluidity (2A) on the MCAT. [Link]
-
Khan Academy. (n.d.). Cell membrane fluidity. [Link]
Sources
- 1. Modeling and Simulation of Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5-Doxylstearic acid | C22H42NO4 | CID 2724323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electron paramagnetic resonance study of lipid and protein membrane components of erythrocytes oxidized with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Spin-labeled stearic acid behavior and perturbations on the structure of a gel-phase-lipid bilayer in water: 5-, 12- and 16-SASL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-DOXYL-stearic acid, free radical | CAS 29545-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Rotational correlation time - Wikipedia [en.wikipedia.org]
- 20. Membrane lipid fluidity and its effect on the activation energy of membrane-associated enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Electron paramagnetic resonance studies of membrane fluidity in ozone-treated erythrocytes and liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Note: Determining Lipid Bilayer Order Parameter with 5-DOXYL-Stearic Acid (5-DSA)
Introduction & Theory
The Biophysical Context
Membrane fluidity is a critical parameter in drug development, particularly for liposomal formulations and cellular uptake studies. It governs the permeability of drugs, the stability of vesicles, and the function of membrane proteins. However, "fluidity" is a vague term. To quantify the structural packing of the acyl chains, we determine the Order Parameter (
Why 5-DSA?
5-DOXYL-stearic acid (5-DSA) is a fatty acid analog with a stable nitroxide radical ring attached at the 5th carbon position.
-
Depth of Inquiry: The nitroxide group is located near the polar headgroup interface.
-
Measurement: Unlike 16-DSA, which probes the fluid hydrophobic core (measuring rotational correlation time,
), 5-DSA probes the highly ordered upper acyl chain region. Consequently, its motion is anisotropic (direction-dependent), making it the ideal probe for calculating the Order Parameter ( ).
The Physics of the Order Parameter ( )
In a perfectly ordered crystal, the nitroxide z-axis aligns parallel to the bilayer normal. In a fluid bilayer, the probe wobbles. The Order Parameter
- : Perfect order (Crystal lattice).
- : Isotropic motion (Liquid).
The value is derived from the Hyperfine Splitting (
Experimental Design & Causality
Probe-to-Lipid Ratio (The "Dilution Rule")
-
Standard: 1 mol% (1:100 probe:lipid molar ratio).
-
Causality: Nitroxide radicals interact via Heisenberg spin exchange and dipole-dipole interactions. If the local concentration is too high (>2 mol%), the spectral lines broaden artificially, obscuring the hyperfine splitting features required for accurate calculation [1].
Temperature Control
-
Requirement:
precision. -
Causality: Lipid bilayers undergo phase transitions (
) (e.g., Gel Liquid Crystalline). Small temperature fluctuations near cause massive shifts in , rendering data non-reproducible.
Buffer & pH
-
Standard: PBS or HEPES, pH 7.4.
-
Causality: 5-DSA is a fatty acid (COOH group).[3] Extreme pH can alter the protonation state of the carboxylic acid, changing the probe's insertion depth and tilt angle [2].
Detailed Protocol
Phase A: Liposome Preparation & Labeling
Materials:
-
Lipid of choice (e.g., DPPC, POPC).
-
5-DSA (dissolved in Chloroform or Ethanol).
-
Rotary Evaporator / Nitrogen stream.
-
Extruder (100 nm polycarbonate filters).
Step-by-Step Workflow:
-
Mixing: In a round-bottom glass vial, mix the lipid stock and 5-DSA stock to achieve a 1:100 molar ratio .
-
Example: 990
L of 10 mM Lipid + 10 L of 10 mM 5-DSA.
-
-
Dry Film Formation: Evaporate the solvent under a gentle stream of Nitrogen (
) gas. Rotate the vial to create a thin, uniform film on the glass walls.-
Critical: Remove all traces of solvent. Vacuum desiccate for >2 hours. Residual chloroform acts as a plasticizer, artificially lowering
[3].
-
-
Hydration: Add buffer (e.g., PBS) to the dry film. Vortex vigorously above the lipid's phase transition temperature (
) for 10 minutes. -
Sizing (Extrusion): Pass the suspension through a 100 nm polycarbonate filter (11-21 passes) to create Large Unilamellar Vesicles (LUVs).
-
Note: Multilamellar vesicles (MLVs) can be used, but LUVs provide more consistent scattering profiles.
-
Phase B: EPR Measurement
Instrument Settings (X-Band, ~9.4 GHz):
| Parameter | Setting | Rationale |
| Center Field | 3350 G (approx) | Center of nitroxide resonance. |
| Sweep Width | 100 G | Sufficient to capture high/low field peaks. |
| Modulation Amplitude | 1.0 - 2.0 G | Optimize signal-to-noise without over-modulating (distorting) line shape. |
| Microwave Power | 5 - 10 mW | Avoid saturation (power broadening). |
| Time Constant | 40 - 80 ms | Filters high-frequency noise. |
Procedure:
-
Load 10-20
L of sample into a glass capillary or flat cell. -
Insert into the resonator (cavity).
-
Tune the microwave bridge (critical coupling).
-
Acquire spectrum.[4][5][6] Accumulate scans (typically 4-10 scans) to improve Signal-to-Noise Ratio (SNR).
Data Analysis: Calculating
Reading the Spectrum
The 5-DSA spectrum in a bilayer is anisotropic . You must identify two key splitting values from the first-derivative plot:
- (Outer Hyperfine Splitting): The distance between the outermost peaks (low-field maximum to high-field minimum).
- (Inner Hyperfine Splitting): The distance between the inner peaks.
(Note: In literature,
The Calculation Steps
Step 1: Measure Experimental Splittings
Extract
Step 2: Calculate Isotropic Hyperfine Coupling (
Step 3: Apply the Order Parameter Equation Use the standard formula corrected for polarity [4]:
Constants (Canonical Nitroxide Values):
- G (Principal z-axis tensor component)
- G
- G
- G (Isotropic coupling in crystal)
Simplified Approximation (if
Interpreting Results[4][7]
| Order Parameter ( | Membrane State | Physical Interpretation |
| > 0.6 | Gel Phase ( | Rigid, tightly packed acyl chains. |
| 0.2 - 0.5 | Liquid Crystalline ( | Fluid, biologically active state. |
| < 0.1 | Disrupted/Solubilized | Membrane integrity lost (e.g., detergent effect). |
Visualizations
Workflow Diagram
Caption: Step-by-step workflow for preparing spin-labeled liposomes and determining the Order Parameter.
Molecular Orientation & Depth
Caption: 5-DSA probes the ordered interface region, while 16-DSA probes the fluid core.
Troubleshooting & Validation
| Issue | Symptom | Root Cause | Corrective Action |
| Broad Lines | Loss of hyperfine resolution; single broad peak. | Spin Exchange: Probe concentration >1 mol%. | Dilute probe with more unlabeled lipid. |
| Free Probe Signal | Sharp, isotropic triplet superimposed on anisotropic signal. | Poor Incorporation: 5-DSA in aqueous buffer, not bilayer. | Pellet liposomes (centrifuge) and resuspend in fresh buffer. |
| Asymmetry | Spectrum looks tilted or baseline drifts. | Phase Distortion: Instrument reference phase incorrect. | Adjust "Phase" parameter on spectrometer until derivative baseline is flat. |
| Low Signal | High noise floor. | Dielectric Loss: Water absorbs microwaves. | Use a thinner capillary or flat cell; tune cavity carefully. |
References
-
Marsh, D. (2019). Spin Labeling. In: Encyclopedia of Biophysics. Springer, Berlin, Heidelberg. Link
-
Hubbell, W. L., & McConnell, H. M. (1971). Molecular motion in spin-labeled phospholipids and membranes. Journal of the American Chemical Society, 93(2), 314-326. Link
-
Buboltz, J. T. (2009). Steady-state probe-partitioning fluorescence resonance energy transfer: A simple and robust tool for the study of membrane phase behavior. Physical Review E, 80(5), 051909. Link
-
Gaffney, B. J. (1976). Practical considerations for the calculation of order parameters for fatty acid spin labels in membranes. Spin Labeling: Theory and Applications, 567-571. Link
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EPR Techniques to Probe Insertion and Conformation of Spin-Labeled Proteins in Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Probing Model Membrane Systems with 5-DOXYL-Stearic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Membrane Dynamics with a Spin Probe
Model membrane systems, such as liposomes, are indispensable tools in biophysical research and drug development, offering a simplified and controlled environment to study the complex behavior of biological membranes. A key parameter governing the function of these membranes is their fluidity, which influences a myriad of cellular processes including signal transduction, membrane transport, and protein function. Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin labeling, provides a powerful technique to investigate the dynamic properties of these model membranes. 5-DOXYL-stearic acid (5-DSA) is a widely utilized lipid spin label for such studies.[1] This fatty acid analog incorporates a nitroxide free radical (the DOXYL group) at the fifth carbon position of the stearic acid acyl chain.[2][3] When incorporated into a lipid bilayer, the EPR spectrum of 5-DSA provides detailed information about the local molecular motion, polarity, and ordering of the lipid environment.[4][5] This application note provides a comprehensive guide to the use of 5-DSA in model membrane systems, detailing the underlying principles, experimental protocols, and diverse applications.
The Principle: How 5-DSA Reports on Membrane Fluidity
The utility of 5-DSA as a membrane probe lies in the sensitivity of its EPR spectrum to the rotational motion of the nitroxide radical. When 5-DSA is incorporated into a lipid bilayer, its carboxylic acid headgroup anchors it at the polar headgroup region of the membrane, while its acyl chain extends into the hydrophobic core. The DOXYL group at the C5 position reports on the dynamics of the upper region of the acyl chain, near the lipid headgroups.[2]
The EPR spectrum of a nitroxide spin label is characterized by three hyperfine splitting lines arising from the interaction of the unpaired electron with the 14N nucleus. The shape and splitting of these lines are highly dependent on the rotational mobility of the spin label.
-
In a highly fluid (isotropic) environment , the spin label tumbles rapidly, and the three hyperfine lines are sharp and of equal height.
-
In a more viscous or ordered (anisotropic) environment , such as a lipid bilayer, the motion of the spin label is restricted. This results in a broadened and asymmetric EPR spectrum.[4]
From the anisotropic spectrum, several key parameters can be derived to quantify membrane fluidity:
-
Maximum Hyperfine Splitting (2Amax or 2A//): This parameter is the separation between the outermost peaks of the EPR spectrum and is directly related to the degree of motional restriction of the spin label. An increase in 2Amax indicates a decrease in membrane fluidity (increased stiffness).[4][6]
-
Order Parameter (S): This parameter provides a quantitative measure of the orientational order of the spin label's long molecular axis with respect to the normal of the membrane bilayer. The order parameter ranges from S=1 for a perfectly ordered system to S=0 for a completely isotropic system. A higher order parameter signifies a more ordered and less fluid membrane environment.[4]
-
Rotational Correlation Time (τc): This parameter describes the timescale of the rotational motion of the spin label. A longer rotational correlation time indicates slower motion and a more viscous environment.[4]
By analyzing these spectral parameters, researchers can gain valuable insights into the physical state of the model membrane.
Figure 2: A streamlined workflow for the preparation and EPR analysis of 5-DSA labeled liposomes.
Part 2: EPR Spectroscopy and Data Analysis
-
Sample Loading: Transfer the liposome suspension into a glass capillary tube suitable for EPR measurements.
-
EPR Spectrometer Setup: Place the capillary tube into the EPR spectrometer cavity. Set the appropriate instrument parameters, including microwave frequency, microwave power, modulation amplitude, and magnetic field scan range.
-
Spectrum Acquisition: Record the EPR spectrum at the desired temperature.
-
Data Analysis: Analyze the acquired spectrum to determine the key parameters. The maximum hyperfine splitting (2Amax) can be measured directly from the spectrum. [4]The order parameter (S) can be calculated using the following equation:
S = (A// - A⊥) / (Azz - Axx)
where A// and A⊥ are the parallel and perpendicular components of the hyperfine splitting tensor, and Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a rigid lattice. [4]Specialized software is often used for more detailed spectral simulations and analysis.
Applications of 5-DOXYL-Stearic Acid in Model Membrane Systems
The versatility of 5-DSA has led to its application in a wide range of studies involving model membranes.
Quantifying Membrane Fluidity and Phase Behavior
5-DSA is exquisitely sensitive to changes in membrane fluidity. It can be used to:
-
Monitor temperature-induced phase transitions: As a lipid bilayer transitions from the ordered gel phase to the disordered liquid-crystalline phase, the mobility of 5-DSA increases dramatically, leading to a sharp decrease in the 2Amax value. [7]* Assess the effect of cholesterol: Cholesterol is a key regulator of membrane fluidity. The incorporation of cholesterol into a lipid bilayer typically increases the order of the lipid acyl chains in the liquid-crystalline phase, which is reflected by an increase in the 2Amax and order parameter of 5-DSA.
-
Evaluate the impact of drugs and other molecules: The interaction of drugs, peptides, or other bioactive molecules with model membranes can alter their fluidity. 5-DSA can be used to screen for such effects and to elucidate the mechanism of action of membrane-active compounds. [2]For example, studies have shown how permeation enhancers can fluidize phospholipid bilayers, as detected by changes in the EPR spectrum of 5-DSA. [2]
Probing Lipid-Protein Interactions
Protein-lipid interactions are crucial for the structure and function of membrane proteins. [8][9]5-DSA can be employed to study these interactions in reconstituted systems where a purified membrane protein is incorporated into liposomes.
-
Boundary Lipids: When a membrane protein is present, a fraction of the 5-DSA molecules will be in direct contact with the protein surface. These "boundary" or "annular" lipids often exhibit reduced mobility compared to the bulk lipids. This results in a two-component EPR spectrum: a motionally restricted component corresponding to the boundary lipids and a more mobile component from the bulk lipids. [9]* Competitive Binding Assays: 5-DSA can be used in competitive binding experiments to identify the binding sites of other molecules, such as fatty acids or drugs, on membrane proteins. [10]A decrease in the bound component of the 5-DSA spectrum upon addition of a competitor molecule indicates displacement of the spin label from its binding site. [10]
Investigating Electron Transfer Across Membranes
The nitroxide radical of 5-DSA can participate in redox reactions, making it a useful probe for studying electron transfer processes across membranes. The rate of reduction or oxidation of the nitroxide can be monitored by the decrease in the EPR signal intensity over time. By comparing the kinetics of electron transfer to 5-DSA with that of a spin label positioned deeper in the membrane (e.g., 16-DSA), the contribution of the lipid bilayer to the electron transfer process can be assessed. [5]
| Application | Key Findings from Literature | Relevant Parameters |
|---|---|---|
| Membrane Fluidity | Increased H2O2 concentration leads to a decrease in erythrocyte membrane fluidity, as indicated by an increase in the 2A// parameter of 5-DSA. [6] | 2A// (or 2Amax), Order Parameter (S) |
| Permeation Enhancers | Sodium caprylate and l-menthol increase the fluidity of buccal membrane models, with 5-DSA reporting on changes near the polar headgroups. [2] | Order Parameter (S), Rotational Correlation Time (τc) |
| Lipid-Protein Interactions | 5-DSA binding to the mitochondrial uncoupling protein can be competitively displaced by fatty acids and allosterically modulated by ATP. [10] | Intensity of the bound spectral component |
| Electron Transfer | The rate of photo-induced oxidation of 5-DSA in liposomes can be measured to study electron transfer kinetics across the membrane. [5]| Time-dependent EPR signal intensity |
Troubleshooting and Key Considerations
-
Spin Label Concentration: It is crucial to use a low concentration of 5-DSA (typically < 1 mol%) to avoid artifacts arising from spin-spin interactions, which can broaden the EPR spectrum.
-
Oxygen Removal: Dissolved oxygen can lead to line broadening of the EPR spectrum. For high-resolution measurements, it may be necessary to deoxygenate the sample by bubbling with an inert gas.
-
Temperature Control: Membrane fluidity is highly temperature-dependent. Precise temperature control of the sample during EPR measurements is essential for obtaining reproducible results.
-
Data Interpretation: The interpretation of EPR spectra can be complex, especially in heterogeneous systems. Spectral simulations can be a valuable tool for deconvoluting different spectral components and extracting accurate motional parameters.
Conclusion: A Versatile Tool for Membrane Research
5-DOXYL-stearic acid, in conjunction with EPR spectroscopy, offers a robust and sensitive method for investigating the dynamic properties of model membrane systems. Its ability to report on local membrane fluidity, order, and molecular motion makes it an invaluable tool for a wide range of applications, from fundamental biophysical studies to the development of novel drug delivery systems. The protocols and applications outlined in this guide provide a solid foundation for researchers seeking to employ this powerful technique to unravel the complexities of membrane biology.
References
Sources
- 1. 5-DOXYL-硬脂酸,自由基 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Systematic Quantification of Electron Transfer in a Bare Phospholipid Membrane Using Nitroxide-Labeled Stearic Acids: Distance Dependence, Kinetics, and Activation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Lipid-protein interactions | Nietlispach Group [nietlispach.bioc.cam.ac.uk]
- 9. Lipid-protein interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EPR spectroscopy of 5-DOXYL-stearic acid bound to the mitochondrial uncoupling protein reveals its competitive displacement by alkylsulfonates in the channel and allosteric displacement by ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Membrane Phase Transitions using 5-DOXYL-Stearic Acid and EPR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dynamic Nature of Lipid Membranes
Biological membranes are not static structures; they are dynamic assemblies of lipids and proteins that undergo conformational changes critical to cellular function. A key characteristic of lipid bilayers is their ability to exist in different physical states, or phases, primarily the ordered gel phase (Lβ) and the disordered liquid-crystalline phase (Lα). The transition between these phases, known as the phase transition, is a fundamental process that influences membrane fluidity, permeability, and the function of embedded proteins.[1] Understanding and characterizing these transitions are paramount in fields ranging from fundamental cell biology to drug development, where membrane interaction is a critical aspect of a drug's mechanism of action and delivery.
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with spin labeling, is a powerful technique for probing the dynamic environment of lipid membranes.[2][3] This application note provides a detailed guide to using 5-DOXYL-stearic acid (5-DSA), a fatty acid spin label, to study membrane phase transitions in model lipid systems such as liposomes.
The Principle: 5-DOXYL-Stearic Acid as a Molecular Reporter
5-DOXYL-stearic acid is a derivative of stearic acid that incorporates a stable nitroxide free radical (the DOXYL group) at the 5th carbon position of the acyl chain.[4] This nitroxide radical contains an unpaired electron, making it paramagnetic and thus detectable by EPR.[2] When 5-DSA is incorporated into a lipid bilayer, its stearic acid "tail" mimics a natural phospholipid acyl chain, while the DOXYL group acts as a reporter on the local molecular environment.
The principle of this technique hinges on the fact that the EPR spectrum of the nitroxide label is highly sensitive to its rotational motion.[5]
-
In the ordered gel phase (below the transition temperature, Tm): The lipid acyl chains are tightly packed and relatively immobile. This restricted environment severely hinders the motion of the 5-DSA probe, resulting in a broad, anisotropic EPR spectrum.[2]
-
In the disordered liquid-crystalline phase (above Tm): The acyl chains are more mobile and disordered. This increased "fluidity" allows the 5-DSA probe to tumble more rapidly, leading to a sharper, more isotropic EPR spectrum.[6][7]
By monitoring the changes in the EPR spectrum as a function of temperature, one can precisely determine the midpoint of the phase transition (Tm) and characterize the fluidity of the membrane in each phase.
Experimental Workflow: From Liposome Preparation to Data Analysis
A typical experiment involves preparing liposomes, incorporating the 5-DSA spin label, acquiring EPR spectra at various temperatures, and analyzing the spectral parameters to determine the phase transition.
Figure 1: Experimental workflow for studying membrane phase transitions.
Protocol 1: Liposome Preparation and Spin Labeling
This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.
Materials:
-
Phospholipid(s) of choice (e.g., Dipalmitoylphosphatidylcholine, DPPC)
-
5-DOXYL-stearic acid (5-DSA)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas source
-
Vacuum pump or desiccator
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of phospholipid and 5-DSA in chloroform. A molar ratio of lipid to spin label of 100:1 to 200:1 is recommended to avoid spin-spin interactions.[8]
-
In a round-bottom flask, evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin, uniform lipid film on the flask wall.[9]
-
Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[9]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the expected Tm of the lipid.
-
Add the warm buffer to the lipid film and hydrate for 1 hour with gentle agitation (e.g., vortexing intermittently). This will form multilamellar vesicles (MLVs).[10]
-
-
Size Reduction (Extrusion):
-
To create a homogenous population of SUVs, the MLV suspension is subjected to extrusion.[11]
-
Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm).
-
Pass the MLV suspension through the extruder 11-21 times. This process should also be performed at a temperature above the lipid's Tm.
-
-
Removal of Unincorporated 5-DSA (Optional but Recommended):
-
To ensure the EPR signal originates solely from membrane-incorporated probes, unincorporated 5-DSA can be removed by size exclusion chromatography or dialysis.
-
Protocol 2: EPR Data Acquisition
Instrumentation:
-
X-band EPR Spectrometer
-
Temperature control unit
-
Capillary tubes (glass or quartz)
Procedure:
-
Sample Loading: Load the spin-labeled liposome suspension into a capillary tube and seal one end.
-
Spectrometer Setup:
-
Insert the sample into the EPR cavity.
-
Tune the spectrometer to the resonant frequency.
-
Set the acquisition parameters. Typical X-band EPR settings are provided in Table 1.
Parameter Typical Value Rationale Microwave Frequency ~9.5 GHz (X-band) Standard frequency for most commercial EPR spectrometers. Microwave Power 5-10 mW Low enough to avoid saturation of the nitroxide signal. Modulation Amplitude ≤ 1.0 Gauss Should be a fraction of the narrowest linewidth to avoid spectral distortion. Magnetic Field Scan 100-150 Gauss Sufficient to encompass the full anisotropic spectrum. Time Constant 40-80 ms Balances signal-to-noise with scan time. Temperature Range Span the expected Tm e.g., for DPPC (Tm ≈ 41°C), scan from 25°C to 55°C. Table 1: Typical EPR Spectrometer Settings for 5-DSA in Liposomes.
-
-
Temperature-Dependent Measurement:
-
Equilibrate the sample at each desired temperature for 5-10 minutes before acquiring the spectrum.
-
Record spectra at regular intervals (e.g., every 2°C) across the temperature range, both heating and cooling, to check for hysteresis.[12]
-
Data Analysis and Interpretation
The transition from a gel to a liquid-crystalline phase is accompanied by a dramatic change in the EPR spectrum of 5-DSA. This is due to the increased motional freedom of the probe in the more fluid membrane.[13]
Figure 2: Representative EPR spectra of 5-DSA in a lipid membrane below (gel phase) and above (liquid-crystalline phase) the phase transition temperature (Tm).
Calculating the Order Parameter (S)
A quantitative measure of the motional restriction of the spin label is the order parameter, S.[14][15] It describes the amplitude of the wobbling motion of the acyl chain segment where the nitroxide is located. The value of S ranges from 0 (isotropic, free tumbling) to 1 (completely immobilized). The order parameter can be calculated from the hyperfine splitting values obtained from the EPR spectra:
S = (A∥ - A⊥) / (Azz - Axx)
Where:
-
A∥ is the parallel component of the hyperfine splitting, measured as half the distance between the outermost peaks of the spectrum (2Amax).[4]
-
A⊥ is the perpendicular component, estimated from the distance between the innermost peaks (2Amin).[4]
-
Azz and Axx are the principal values of the hyperfine tensor for the nitroxide radical in a crystal, which are constants (Azz ≈ 32.4 G, Axx ≈ 6.1 G).[4]
Determining the Phase Transition Temperature (Tm)
-
Calculate the order parameter, S, for each spectrum recorded at a different temperature.
-
Plot S as a function of temperature.
-
The resulting plot will show a sigmoidal curve, with a sharp decrease in S occurring at the phase transition.
-
The Tm is determined as the temperature at the midpoint of this transition, which can be found from the peak of the first derivative of the curve.
| Lipid | Expected Tm (°C) | Expected Order Parameter (S) - Gel Phase | Expected Order Parameter (S) - Liquid Phase |
| DPPC | ~41°C | ~0.6-0.7 | ~0.3-0.4 |
| DMPC | ~24°C | ~0.6-0.7 | ~0.3-0.4 |
| DSPC | ~55°C | ~0.6-0.7 | ~0.3-0.4 |
Table 2: Typical Phase Transition Temperatures and Order Parameters for Common Phospholipids.
Applications in Research and Drug Development
-
Characterizing Novel Lipids: Determine the Tm and fluidity profiles of newly synthesized lipids for applications in drug delivery and biomaterials.
-
Drug-Membrane Interactions: Investigate how a drug candidate perturbs the lipid bilayer. A shift in Tm or a change in the order parameter can indicate that the drug is intercalating into the membrane and altering its physical properties.[6]
-
Effect of Cholesterol and Other Molecules: Quantify the well-known ordering effect of cholesterol on lipid bilayers and study the influence of other membrane-active molecules.[16]
-
Protein-Lipid Interactions: Analyze the influence of membrane proteins on the fluidity of the surrounding lipid environment.
Conclusion
The use of 5-DOXYL-stearic acid in conjunction with EPR spectroscopy offers a robust and sensitive method for characterizing membrane phase transitions and fluidity. By providing quantitative data on the motional freedom of lipid acyl chains, this technique yields invaluable insights into the physical state of model membranes. The protocols and principles outlined in this application note provide a solid foundation for researchers to employ this powerful tool in their studies of lipid bilayers and their interactions with various bioactive molecules.
References
-
Subczynski, W. K., Mainali, L., & Feix, J. B. (2011). Membrane fluidity profiles as deduced by saturation-recovery EPR measurements of spin-lattice relaxation times of spin labels. Journal of Magnetic Resonance, 212(2), 418–425. [Link]
-
Amaral, J. L. M., et al. (2024). The interaction of dimethyl sulfoxide (DMSO) with lipid membranes has been extensively studied using molecular dynamics (MD) simulations, yet discrepancies with experimental findings persist. ResearchGate. [Link]
-
Sulkowska, A., et al. (2005). Effect of temperature on liposome structures studied using EPR spectroscopy. Current Topics in Biophysics, 29(1), 63-68. [Link]
-
de Queirós, A. P. A., et al. (2018). An EPR spin probe study of the interactions between PC liposomes and stratum corneum membranes. Journal of Pharmacy and Pharmacology, 70(4), 515-524. [Link]
-
Mainali, L., et al. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. Journal of Magnetic Resonance, 224, 1-8. [Link]
-
Ionita, G., et al. (2016). An EPR spin probe study of liposomes from sunflower and soybean phospholipids. Journal of Liposome Research, 26(1), 80-86. [Link]
-
Pirc, K., et al. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Molecules, 26(12), 3695. [Link]
-
Sportelli, L., et al. (2001). Fluidity Changes in Thylakoid Membranes of Durum Wheat Induced by Oxidative Stress: A Spin Probe EPR Study. ResearchGate. [Link]
-
Physics LibreTexts. (2022). 5.12: Electron Paramagnetic Resonance (EPR) of Membranes. Physics LibreTexts. [Link]
-
Mainali, L., Feix, J. B., Hyde, J. S., & Subczynski, W. K. (2011). Membrane Fluidity Profiles as Deduced by Saturation-Recovery EPR Measurements of Spin-Lattice Relaxation Times of Spin Labels: Multifrequency Approach. ResearchGate. [Link]
-
da Costa, R. M., et al. (2004). Electron paramagnetic resonance study of lipid and protein membrane components of erythrocytes oxidized with hydrogen peroxide. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1664(2), 183-191. [Link]
-
Bordignon, E. (2017). Biophysical EPR Studies Applied to Membrane Proteins. Journal of Analytical & Bioanalytical Techniques, 8(4). [Link]
-
Lewandowska-Andralojc, A., et al. (2020). Systematic Quantification of Electron Transfer in a Bare Phospholipid Membrane Using Nitroxide-Labeled Stearic Acids: Distance Dependence, Kinetics, and Activation Parameters. The Journal of Physical Chemistry B, 124(39), 8504–8513. [Link]
-
Jezek, P., et al. (1995). EPR spectroscopy of 5-DOXYL-stearic acid bound to the mitochondrial uncoupling protein reveals its competitive displacement by alkylsulfonates in the channel and allosteric displacement by ATP. FEBS Letters, 361(2-3), 303-307. [Link]
-
Khulbe, K. C., et al. (n.d.). EPR-Spectroscopy.pdf. Unknown Source. [Link]
-
Ondarroa, M., & English, A. M. (1986). EPR spectra of 5-doxylstearic acid in oriented multibilayer lipid films. Biochimica et Biophysica Acta (BBA) - Biomembranes, 861(1), 81-88. [Link]
-
Sulkowski, W. W., et al. (2005). The EPR spectroscopy was used to determine the structure and physicochemical properties of liposomes prepared from L-α-phosphatidylcholine dipalmitoyl (DPPC) by the modified reverse-phase evaporation method (mREV). ResearchGate. [Link]
-
Grant, C. W., et al. (1987). A phospholipid spin label used as a liposome-associated MRI contrast agent. Magnetic Resonance in Medicine, 5(4), 371-376. [Link]
-
Chiang, C. M., et al. (2012). Naja mossambica mossambica Cobra Cardiotoxin Targets Mitochondria to Disrupt Mitochondrial Membrane Structure and Function. ResearchGate. [Link]
-
Caianiello, C., et al. (2020). Phase Inversion and Interfacial Layer Microstructure in Emulsions Stabilized by Glycosurfactant Mixtures. ResearchGate. [Link]
-
Sulkowski, W. W., et al. (2005). Changes of the signal intensity of the spin marker 5-DOXYL located in the liposome membrane. ResearchGate. [Link]
-
Tikhonov, A. N., & Ruuge, A. E. (2021). Clustering of Stearic Acids in Model Phospholipid Membranes Revealed by Double Electron–Electron Resonance. Langmuir, 37(47), 13876–13886. [Link]
-
Islam, S. Z., & Hubbell, W. L. (2020). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. Membranes, 10(11), 329. [Link]
-
Weil, J. A., & Bolton, J. R. (2007). The Interpretation of EPR Parameters. Electron Paramagnetic Resonance: Elementary Theory and Practical Applications. John Wiley & Sons. [Link]
Sources
- 1. Systematic Quantification of Electron Transfer in a Bare Phospholipid Membrane Using Nitroxide-Labeled Stearic Acids: Distance Dependence, Kinetics, and Activation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. An EPR spin probe study of liposomes from sunflower and soybean phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Membrane fluidity profiles as deduced by saturation-recovery EPR measurements of spin-lattice relaxation times of spin labels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Membrane Dynamics: EPR Analysis of 5-DOXYL-Stearic Acid (5-DSA)
[1][2]
Abstract
This guide provides a rigorous framework for the quantitative analysis of membrane fluidity and ordering using 5-DOXYL-stearic acid (5-DSA) spin probes. Unlike fluorescence anisotropy, which provides a weighted average of bulk fluidity, Electron Paramagnetic Resonance (EPR) with 5-DSA offers site-specific structural resolution at the lipid-water interface. This protocol details the end-to-end workflow—from liposome preparation to the mathematical derivation of the Order Parameter (
Introduction: The Physics of the Probe
5-DSA is a fatty acid analog with a stable nitroxide radical ring attached at the C-5 position of the acyl chain. Because the carboxyl headgroup anchors the probe at the membrane surface, the nitroxide moiety interrogates the highly ordered environment of the phospholipid headgroups.
Mechanism of Action
In a magnetic field, the unpaired electron of the nitroxide interacts with the nitrogen nucleus (
-
Isotropic Motion: In solution, rapid tumbling averages these interactions, yielding three narrow lines of equal height.
-
Anisotropic Motion (Membrane Bound): In a lipid bilayer, the motion of 5-DSA is restricted. The probe undergoes rapid rotation around its long axis (wobbling) but limited rotation orthogonal to the membrane normal. This anisotropy results in spectral broadening and splitting, which are directly mathematically related to the membrane's Order Parameter (
) .
Biological Relevance[3]
-
High
(closer to 1): Indicates a "Gel" phase ( ). The acyl chains are tightly packed and rigid. -
Low
(closer to 0): Indicates a "Liquid Crystalline" phase ( ). The membrane is fluid and disordered. -
Drug Screening: Many lipophilic drugs decrease
(fluidize) or increase (stiffen) at the headgroup region, affecting permeability and receptor function.
Experimental Protocol
Reagents and Equipment
-
Spin Probe: 5-DOXYL-stearic acid (Sigma/Avanti). Store at -20°C in dark.
-
Lipids: DPPC, DMPC, or cell membrane extracts.
-
Buffer: PBS or HEPES (pH 7.4). Avoid high dielectric loss solvents if possible.
-
EPR Spectrometer: X-Band (9.4 GHz).
-
Sample Holder: Quartz flat cell (for aqueous samples) or glass capillary.
Sample Preparation (Thin Film Hydration Method)
Critical Step: Co-dissolution ensures homogeneous probe distribution and prevents "spin clusters" that cause Heisenberg exchange broadening.
-
Stock Solutions:
-
Lipid Stock: 10 mg/mL in Chloroform.
-
5-DSA Stock: 1 mM in Chloroform.
-
-
Mixing:
-
Target a Probe:Lipid molar ratio of 1:100 .
-
Calculation: For 10 mg DPPC (~13.6 µmol), add 0.136 µmol of 5-DSA.
-
Warning: Ratios > 1:50 cause spin-spin interaction artifacts (line broadening), rendering quantitative analysis impossible.
-
-
Drying:
-
Evaporate solvent under a stream of Nitrogen gas (
) to form a thin film. -
Vacuum desiccate for >2 hours to remove trace chloroform.
-
-
Hydration:
-
Add buffer to the film.
-
Vortex vigorously and incubate above the lipid's phase transition temperature (
) for 30 mins (e.g., 50°C for DPPC).
-
-
Sizing (Optional but Recommended):
-
Extrude through 100 nm polycarbonate filters to create Large Unilamellar Vesicles (LUVs). This reduces light scattering and improves signal homogeneity.
-
EPR Acquisition Parameters
Incorrect settings are the primary cause of poor data quality.
| Parameter | Setting | Rationale |
| Microwave Power | 2 - 5 mW | Nitroxides saturate easily. >10 mW distorts line shapes. |
| Modulation Amplitude | 1.0 - 2.0 Gauss | Must be < intrinsic linewidth to avoid artificial broadening. |
| Scan Range | 100 Gauss | Sufficient to capture the full hyperfine anisotropy. |
| Time Constant | 20 - 40 ms | Filters high-frequency noise. |
| Conversion Time | 40 - 80 ms | Ensure sufficient integration time per point. |
Data Analysis: Calculating the Order Parameter
This section details the extraction of the Order Parameter (
Spectral Feature Extraction
A typical 5-DSA membrane spectrum exhibits "outer" and "inner" hyperfine extrema. You must measure the magnetic field separation between these peaks.
- (Outer Hyperfine Splitting): The distance (in Gauss) between the outermost low-field peak and the outermost high-field peak.
- (Inner Hyperfine Splitting): The distance (in Gauss) between the inner low-field peak and the inner high-field peak.
Note: In highly fluid membranes,
The Calculation Workflow
The Order Parameter
Where:
-
Experimental Values:
-
Crystal Constants (Reference Values for Nitroxide):
- G (Z-axis coupling)
- G (X-axis coupling)
- G (Y-axis coupling)
-
Polarity Correction Factor (
):-
Because the hyperfine coupling is sensitive to the polarity of the environment (water vs. lipid), we must normalize the crystal constants to the experimental polarity.
-
Experimental Isotropic Constant:
-
Crystal Isotropic Constant:
G
-
Simplified Equation
Substituting the standard crystal constants for doxyl stearic acids, the equation simplifies to:
Use this equation for rapid manual calculation.
Visualization of Logic and Workflow
Diagram 1: 5-DSA Membrane Orientation & Physics
This diagram illustrates how the probe inserts into the bilayer and how the spectral shape correlates with molecular motion.
Caption: 5-DSA anchors at the headgroup. Restricted motion (Gel phase) yields wide splitting (
Diagram 2: Quantitative Analysis Workflow
The logical flow from raw data to the final Order Parameter.
Caption: Step-by-step derivation of S. The polarity check (
Troubleshooting & Optimization
| Symptom | Probable Cause | Solution |
| Single Broad Line | Spin-Spin Interaction | Concentration of 5-DSA is too high. Reduce Probe:Lipid ratio to 1:150. |
| Broadened Lines (No splitting) | Oxygen Paramagnetism | Oxygen broadens nitroxide signals. Use gas-permeable TPX capillaries or purge sample with |
| Asymmetric Lineshapes | Phase Separation | The lipid sample may contain domains of different fluidity. Requires spectral simulation (e.g., Chili in EasySpin) to deconvolute multiple components. |
| Low Signal-to-Noise | Dielectric Loss | Water absorbs microwaves. Use a flat cell oriented perpendicular to the electric field, or a thin glass capillary. |
References
-
Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes. In: Spin Labeling. Theory and Applications. Academic Press, New York.
-
Hubbell, W. L., & McConnell, H. M. (1971). Molecular motion in spin-labeled phospholipids and membranes. Journal of the American Chemical Society, 93(2), 314–326.
-
Marsh, D. (1981). Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. In: Membrane Spectroscopy. Springer.
-
Seelig, J. (1970). Spin label studies of oriented smectic liquid crystals (a model system for bilayer membranes). Journal of the American Chemical Society, 92(13), 3881–3887.
Application Note: Probing Lipid Domains and Membrane Fluidity using 5-DOXYL-stearic acid (5-DSA)
Abstract & Introduction
Cell membrane dynamics are governed by the lateral organization of lipids into liquid-ordered (
5-DOXYL-stearic acid (5-DSA) is a spin-labeled fatty acid analogue where the nitroxide radical is attached to the 5th carbon position of the acyl chain. Unlike its counterpart 16-DSA, which probes the fluid hydrophobic core, 5-DSA localizes near the polar headgroup interface. This unique positioning makes it the gold standard for measuring the Order Parameter (
This guide provides a validated protocol for using 5-DSA to probe lipid domains in live cells and model liposomes, including critical troubleshooting steps for preventing nitroxide bioreduction.
Principle of Operation
The 5-DSA molecule intercalates into the lipid bilayer with its carboxyl group anchored at the aqueous interface. The nitroxide ring (containing the unpaired electron) is located at the C5 position, effectively "reporting" on the motion of the acyl chains just below the headgroup.
-
Anisotropy: Because the probe is tethered near the surface, its motion is anisotropic (directionally dependent).
-
Spectral Shape:
-
Rigid Environment (Gel/
): The probe motion is restricted. The EPR spectrum shows strong hyperfine splitting (broad lines). -
Fluid Environment (Fluid/
): The probe tumbles more freely (though still restricted compared to 16-DSA). The spectrum narrows.
-
-
The Output: The hyperfine splitting constants (
and ) extracted from the spectrum are used to calculate the Order Parameter ( ).
Experimental Workflow
Material Requirements
-
Probe: 5-DOXYL-stearic acid (5-DSA) [Sigma/Avanti].
-
Solvent: High-grade Ethanol or DMSO.
-
Buffer: PBS (pH 7.4) or HEPES.
-
Scavenger (Optional but recommended for live cells): Potassium Ferricyanide (
). -
Instrumentation: X-Band EPR Spectrometer (e.g., Bruker EMX or equivalent).
A. Preparation of Stock Solutions[1]
-
Dissolve 5-DSA in Ethanol to create a 10 mM stock solution .
-
Store at -20°C shielded from light.
-
Note: Always purge solvents with nitrogen gas (
) to remove oxygen, as oxygen causes line broadening (Heisenberg exchange).
B. Labeling Protocol (Live Cells)
Targeting a final probe concentration of < 1 mol% relative to membrane lipids to prevent spin-spin interactions.
-
Harvest Cells: Detach adherent cells (trypsin/EDTA), wash 2x with PBS. Count cells.
-
Resuspend: Adjust cell density to
cells/mL in PBS. -
Labeling:
-
Add 5-DSA stock to the cell suspension.
-
Ratio: 1 µL of stock per 1 mL of cell suspension (Final conc: 10 µM).
-
Crucial: Do not exceed 1% v/v solvent concentration to avoid permeabilizing the membrane.
-
-
Incubation: Incubate at 37°C (or experimental temp) for 10 minutes in the dark.
-
Wash (Critical): Centrifuge (300 x g, 5 min) and wash 2x with PBS containing 1% BSA (Bovine Serum Albumin).
-
Why? BSA extracts 5-DSA sticking to the outside of the cell or plasticware, ensuring the signal comes only from the membrane bilayer.
-
-
Final Resuspension: Resuspend pellet in 50 µL PBS for loading into the capillary.
C. Labeling Protocol (Liposomes/Model Membranes)
-
Mix phospholipids (e.g., DPPC, Cholesterol) in chloroform.
-
Add 5-DSA (1 mol% ratio to lipid).
-
Evaporate solvent under
stream to form a thin film. -
Hydrate with buffer (above phase transition temp) and vortex/extrude to form LUVs (Large Unilamellar Vesicles).
EPR Data Acquisition & Analysis
Acquisition Parameters (X-Band)
-
Microwave Power: 5–10 mW (Avoid saturation).
-
Modulation Amplitude: 1.0 G (Gauss).
-
Sweep Width: 100 G.
-
Center Field: ~3360 G (depending on frequency).
Calculation of Order Parameter ( )
The order parameter
Step 1: Measure Hyperfine Splitting
From the first derivative spectrum, measure the distance between the outermost peaks (
Step 2: Calculate S
Where:
-
are the principal hyperfine tensor values for the nitroxide (typically
G, G). - (Isotropic hyperfine coupling constant of the crystal).
- (Isotropic hyperfine coupling constant in the membrane).
Simplified approximation for 5-DSA:
Data Interpretation Table
| Parameter | Value Range | Interpretation | Biological Context |
| Order Parameter ( | > 0.7 | Gel Phase / Highly Ordered | Lipid Rafts ( |
| 0.5 - 0.7 | Liquid Ordered | Healthy Plasma Membrane | |
| < 0.5 | Fluid Phase ( | Disrupted membrane, oxidation | |
| Rotational Correlation ( | Fast (< 1 ns) | High Mobility | Fluid domains, 16-DSA region |
| Slow (> 3 ns) | Restricted Motion | 5-DSA region (headgroup) |
Troubleshooting: The Bioreduction Problem
Issue: The EPR signal decays rapidly (within minutes) in live cells. Cause: Cellular metabolism (ascorbate, glutathione) reduces the nitroxide radical (paramagnetic) to hydroxylamine (diamagnetic/silent).
Validated Solutions:
-
Potassium Ferricyanide (
): -
Thiol Blockers:
-
Pre-treat cells with N-ethylmaleimide (NEM) (Caution: Toxic, alters physiology).
-
-
Speed & Temp:
-
Measure at 4°C if possible (metabolism slows down).
-
Use Rapid Scan EPR if available.
-
Visualization
Workflow Diagram
Figure 1: Step-by-step workflow for 5-DSA labeling of live cells, highlighting the critical BSA wash and Ferricyanide addition steps.[3][4]
Membrane Depth Diagram
Figure 2: Schematic of the lipid bilayer showing the shallow insertion depth of 5-DSA (C5) compared to deep probes, explaining its sensitivity to surface ordering.
References
-
Marsh, D. (1981). Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. In: Membrane Spectroscopy. Springer.
-
Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes. In: Spin Labeling. Academic Press.
-
Swartz, H. M., et al. (1986). Use of ferricyanide to measure the reduction of nitroxides by cells. Biochimica et Biophysica Acta (BBA).
-
Avanti Polar Lipids. (2023). 5-DOXYL-stearic acid Product Page & Physical Properties.
-
Sigma-Aldrich. (2023). 5-DOXYL-stearic acid, Free Radical.
Sources
- 1. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Guidelines for the Simulations of Nitroxide X-Band cw EPR Spectra from Site-Directed Spin Labeling Experiments Using SimLabel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Developments in Spin Labels for Pulsed Dipolar EPR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-DSA EPR Signal Optimization
Current Status: Online Ticket ID: EPR-5DSA-OPT-001 Assigned Specialist: Senior Application Scientist, Bio-EPR Division
Executive Summary
You are experiencing low or non-existent signal intensity with 5-DOXYL-stearic acid (5-DSA) spin labels. In membrane biophysics, 5-DSA is a "shallow" probe, reporting on the ordering and dynamics near the lipid headgroup (C5 position).
Low signal in nitroxide-based membrane EPR is rarely due to a single factor. It is usually a convergence of chemical reduction (signal destruction), dielectric loss (instrument dampening), or dipolar broadening (concentration artifacts).
This guide ignores generic advice. We will isolate the root cause using a phase-locked logic: Chemistry
Phase 1: The Diagnostic Workflow
Before altering parameters, visualize your troubleshooting path. Follow this logic gate to prevent unnecessary sample waste.
Figure 1: Logic flow for isolating the root cause of signal loss in spin-labeled membrane systems.
Phase 2: Sample Integrity (The Chemistry)
The most common cause of "disappearing" signal in biological samples is the chemical reduction of the nitroxide radical to a hydroxylamine, which is EPR silent.
Q: My signal was strong initially but vanished after 20 minutes. Why?
A: Your spin label is being reduced by cellular antioxidants.
In active biological samples (cells, mitochondria, tissue homogenates), cytosolic reducing agents—primarily ascorbate (Vitamin C) and glutathione—rapidly reduce the nitroxide radical (
The Fix:
-
Temperature Control: Keep samples at 4°C (on ice) until the moment of measurement. Reduction kinetics are temperature-dependent.
-
Chemical Re-oxidation: Add potassium ferricyanide (
) at a low concentration (1–2 mM). This acts as an oxidant to maintain the spin label in its paramagnetic state without damaging the membrane. -
Wash Steps: If labeling cells, wash the pellet 3x with PBS to remove extracellular ascorbate before resuspension.
Q: How do I ensure 5-DSA is actually in the membrane?
A: You must use the Thin Film Hydration method. Simply adding 5-DSA (dissolved in ethanol) to an aqueous buffer causes the probe to aggregate into micelles rather than intercalating into the lipid bilayer. Micellar 5-DSA gives a sharp, isotropic 3-line signal that mimics "free" spin label, masking the broad membrane-bound signal.
Protocol: Thin Film Hydration (The Gold Standard)
-
Mix: Co-dissolve your lipid (e.g., DPPC) and 5-DSA in Chloroform (
) in a glass vial.-
Target Ratio: 1 mol% (1 probe : 100 lipids).
-
-
Dry: Evaporate the solvent under a stream of Nitrogen (
) gas while rotating the vial.-
Result: A thin, uniform lipid/probe film on the glass wall.
-
-
Vacuum: Desiccate for >2 hours to remove trace solvent.
-
Hydrate: Add your buffer (PBS/HEPES) and vortex vigorously above the lipid phase transition temperature (
).
Phase 3: Instrumentation (The Physics)
If the chemistry is solid, the issue is likely how the instrument interacts with your sample matrix.
Q: I cannot tune the cavity (dip is shallow or non-existent).
A: You are suffering from Dielectric Loss.
Water is a microwave absorber. In a standard 4mm EPR tube, the water absorbs the electric field (
The Fix:
-
Use a Flat Cell: These quartz cells orient the sample perpendicular to the
-field, minimizing absorption while maximizing the magnetic field ( -field) interaction. -
Use Capillaries: If a flat cell is unavailable, pull the sample into a 50 µL glass capillary and place that inside a standard 4mm tube. This reduces the aqueous cross-section.
Q: What are the optimal acquisition parameters for 5-DSA?
A: Avoid saturation and over-modulation. Membrane-bound probes relax slower than free probes. If your microwave power is too high, you will saturate the spin system (equalizing populations of the ground and excited states), causing the signal to disappear.
Recommended Start Parameters (X-Band):
| Parameter | Setting | Reason |
| Microwave Power | 2 mW - 5 mW | Nitroxides saturate easily. >10mW often reduces signal amplitude. |
| Modulation Amplitude | 1.0 - 2.0 Gauss | Too low = noisy. Too high = distorts line shape (artificial broadening).[1][2] |
| Receiver Gain | Adjust to fill 80% of the digitizer window. | |
| Time Constant | 20.48 ms | Filters high-frequency noise. |
| Conversion Time | 40.96 ms | Must be |
Phase 4: Concentration & Matrix Effects
Q: Should I just add more 5-DSA to get a bigger signal?
A: NO. This causes Dipolar Broadening. EPR is sensitive to the distance between spins. If 5-DSA molecules are too close (< 10 Å), their magnetic dipoles interact (Heisenberg Spin Exchange).
-
The Artifact: The spectral lines broaden significantly. As the line gets wider, the amplitude (peak-to-peak height) drops. You lose SNR by adding more probe.
-
The Limit: Maintain a Probe-to-Lipid (P/L) ratio of
1:100 .
Q: The lines look "smeared" or broader than expected.
A: Oxygen Broadening.
Molecular oxygen (
-
The Fix: Use a gas-permeable capillary (TPX) and purge with Nitrogen (
) gas for 10 minutes, or use a vacuum-degassed buffer.
References
- Marsh, D. (2019). Spin Labeling: Theory and Applications. Academic Press.
-
Swartz, H. M., et al. (1986). "Kinetics of nitroxide spin label removal in biological systems." Biochimica et Biophysica Acta (BBA). (Definitive source on ascorbate reduction mechanisms).
-
Eaton, G. R., & Eaton, S. S. (2010). "EPR Imaging and In Vivo EPR." CRC Press. (Covers dielectric loss and aqueous sample handling).[1][3]
-
Bruker BioSpin. "EPR Sample Preparation Guide." (Source for Flat Cell vs. Capillary tuning).
-
Subczynski, W. K., et al. (2011). "Oxygen permeability of lipid membranes." Methods in Molecular Biology. (Source for Oxygen broadening effects).
Sources
Technical Support Center: 5-DOXYL-Stearic Acid (5-DSA) Membrane Labeling
Core Principle: The "Goldilocks" Zone of Spin Labeling
In Electron Paramagnetic Resonance (EPR) studies of membranes, the concentration of the spin probe (5-DSA) is the single most critical variable determining data integrity.
5-DSA carries a nitroxide radical at the 5th carbon position, probing the lipid-water interface (headgroup region) .[1] Because this region is structurally ordered, the probe is highly sensitive to "crowding."
The Core Directive: You must balance Signal-to-Noise Ratio (SNR) against Dipolar Broadening .
-
Too Low (< 1:500): Excellent spectral resolution, but requires excessive accumulation time (hours), leading to sample degradation or instrumental drift.
-
Too High (> 1:50): The paramagnetic centers (unpaired electrons) of adjacent 5-DSA molecules interact magnetically (Heisenberg exchange and dipolar coupling). This artificially broadens the spectral lines, masking the true motional dynamics of the membrane.
The Optimization Matrix
Use this table to select your starting Lipid-to-Probe (L/P) molar ratio based on your experimental goal.
| Application | Recommended Ratio (Lipid:Probe) | Mol % | Trade-offs & Notes |
| Standard Biophysics | 1:100 | 1.0% | Standard. Good balance of SNR and minimal perturbation. |
| High-Resolution Dynamics | 1:200 - 1:500 | 0.2% - 0.5% | Essential for calculating precise Order Parameters ( |
| Crude Membrane Assays | 1:50 | 2.0% | Acceptable only for qualitative fluidity checks. Warning: Significant dipolar broadening will occur. |
| Cellular Uptake | Variable | < 10 µM | For live cells, absolute concentration matters more than ratio. High concentrations are cytotoxic. |
Standard Operating Procedure: Thin-Film Hydration
The most common failure mode is heterogeneous incorporation , where 5-DSA forms micro-crystals or micelles rather than integrating into the bilayer. This protocol ensures molecular dispersion.
Workflow Visualization
Step-by-Step Protocol
-
Stock Preparation:
-
Dissolve lipids (e.g., DPPC, POPC) in Chloroform (
). -
Dissolve 5-DSA in Chloroform or Ethanol (1 mg/mL). Note: 5-DSA is hydrophobic; do not use water.
-
-
Mixing (The 1:100 Rule):
-
To 99 moles of phospholipid, add 1 mole of 5-DSA.
-
Example: For 10 mg of DPPC (MW ~734), that is ~13.6 µmol. Add ~0.136 µmol of 5-DSA (MW ~384), which is ~52 µg.
-
-
Drying:
-
Evaporate solvent under a stream of Nitrogen (
) gas while rotating the vial to create a thin film on the glass walls. -
Critical: Lyophilize (vacuum desiccate) for >2 hours to remove trace solvent. Residual chloroform acts as an anesthetic, artificially increasing membrane fluidity.
-
-
Hydration:
-
Add buffer (e.g., PBS, pH 7.4).
-
Incubate at a temperature above the phase transition (
) of the lipid (e.g., >41°C for DPPC). -
Vortex vigorously.
-
-
Homogenization:
-
Perform 3-5 freeze-thaw cycles (Liquid
Warm Water) or extrude through a 100 nm polycarbonate filter. This forces the 5-DSA into the bilayer.
-
Troubleshooting & FAQs
Q1: My spectrum shows a single, broad line instead of the expected three hyperfine lines. What happened?
Diagnosis: Heisenberg Spin Exchange (Over-labeling).
When 5-DSA molecules are too close (< 10 Å), their electron wavefunctions overlap. This collapses the hyperfine structure (the 3 lines caused by interaction with the
-
Reduce the probe concentration to 0.5 mol% (1:200) .
-
Check for phase separation . If your membrane has cholesterol or "rafts," 5-DSA may partition exclusively into fluid domains, locally increasing its effective concentration even if the global ratio is correct.
Q2: I see three very sharp, narrow lines superimposed on my broad membrane spectrum.
Diagnosis: Free Probe (Aqueous Micelles). 5-DSA is amphiphilic. If it fails to insert into the membrane, it forms micelles in the buffer. These tumble rapidly (isotropic motion), resulting in three sharp, high-amplitude peaks that obscure the broad, anisotropic membrane signal. Solution:
-
Pellet the membranes: Centrifuge (e.g., 14,000 x g for 20 min). The membranes (and bound probe) will pellet; the micelles will stay in the supernatant. Resuspend the pellet in fresh buffer.
-
Check pH: Ensure pH is near 7.4. At high pH, the carboxylic acid headgroup deprotonates, making 5-DSA more water-soluble and likely to exit the membrane.
Q3: My signal intensity decreases rapidly during the experiment (within minutes).
Diagnosis: Reduction by Ascorbate or Thiols. Nitroxide radicals are easily reduced to hydroxylamines (EPR silent) by reducing agents like Vitamin C (ascorbate) or DTT. Solution:
-
Buffer Hygiene: Ensure no reducing agents (DTT, mercaptoethanol) are in your buffer.
-
Degassing: Oxygen can promote reduction in some pathways (though
usually causes broadening). Purge buffers with Nitrogen or Argon. -
Keep it Cold: If studying biological membranes (cells), keep samples on ice until measurement to slow metabolic reduction.
Spectral Analysis Decision Tree
References
-
Marsh, D. (2019). Spin Labeling and EPR Spectroscopy of Membranes. In: Handbook of Biological Physics. This is the authoritative text on the 1 mol% limit and dipolar broadening mechanics.
-
Avanti Polar Lipids. (n.d.). Lipid Preparation and Handling. Standard protocols for thin-film hydration and extrusion.
-
Sigma-Aldrich. (n.d.). 5-DOXYL-stearic acid Product Information. Chemical properties and solubility data.
-
Subczynski, W. K., & Wisniewska, A. (2000). Physical properties of lipid bilayer membranes: spin-label EPR studies. Detailed methodology on calculating order parameters and avoiding artifacts.
Sources
Technical Support Center: 5-DOXYL-Stearic Acid (5-DSA) EPR Spectroscopy
Status: Operational Topic: Troubleshooting Spectral Artifacts in Membrane Fluidity Studies Audience: Senior Researchers, Biophysicists, Drug Discovery Teams
System Overview: The 5-DSA Probe
5-DOXYL-stearic acid (5-DSA) is a hydrophobically anchored spin probe used to measure membrane fluidity and ordering near the lipid bilayer surface (headgroup region). The nitroxide radical is attached to the 5th carbon of the stearic acid chain.
Critical Mechanism: The anisotropy of the nitrogen hyperfine interaction (
Troubleshooting Knowledge Base (Q&A)
Case 1: "My spectrum shows a single, broad, featureless line instead of a triplet."
Diagnosis: Probe Aggregation (Micelle Formation) Root Cause: 5-DSA is an amphiphile. If the local concentration exceeds the critical micelle concentration (CMC) in the aqueous phase, or if it fails to integrate into the lipid bilayer, it self-associates. This leads to strong Heisenberg spin exchange and dipolar broadening, collapsing the hyperfine structure into a single exchange-narrowed line.[1]
The Fix:
-
Check Lipid-to-Probe Ratio: Ensure the probe concentration is < 1 mol% relative to the host lipid.[1] High concentrations favor clustering.[1]
-
Protocol Adjustment: Do not add 5-DSA directly from a stock solvent (ethanol/DMSO) to the aqueous lipid suspension.
-
Correct Method: Co-dissolve lipids and 5-DSA in organic solvent (chloroform), evaporate to a film, and then hydrate. This forces the probe into the bilayer during vesicle formation.[1]
-
Case 2: "The spectral lines are symmetrically broadened, masking the hyperfine splitting."
Diagnosis: Heisenberg Spin Exchange (Oxygen or Concentration) Root Cause:
-
Oxygen: Molecular oxygen (
) is paramagnetic. Collisions between and the nitroxide radical shorten the spin-spin relaxation time ( ), causing line broadening. -
Concentration: Even if integrated into the membrane, if local domains have >2 mol% probe, dipolar interactions will broaden the lines.
The Fix:
-
The Oxygen Test: If the broadening disappears after 10 minutes of nitrogen gas purging, the cause is oxygen.
-
Degassing Protocol: Use gas-permeable TPX capillaries for measurement or perform a freeze-pump-thaw cycle on the sample before loading.[1]
-
The Dilution Test: Halve the probe concentration. If the linewidth decreases, your previous concentration was too high (Concentration Broadening).
Case 3: "The signal intensity is low, and the lineshapes look 'compressed' or flattened."
Diagnosis: Microwave Power Saturation
Root Cause: Nitroxide spin labels have relatively long spin-lattice relaxation times (
The Fix:
-
Power Sweep: Run a power saturation curve. Plot Signal Amplitude vs.
. The linear region indicates the non-saturating regime.[1] -
Standard Setting: For 5-DSA in membranes at room temperature, keep microwave power ≤ 2-5 mW . For cryogenic temperatures, reduce to µW range.[1]
Case 4: "The derivative spectrum looks distorted, with 'wiggles' or negative lobes."
Diagnosis: Overmodulation
Root Cause: In Continuous Wave (CW) EPR, the magnetic field is modulated to allow phase-sensitive detection. If the Modulation Amplitude (
The Fix:
-
Rule of Thumb: Set Modulation Amplitude to < 1/3 of the peak-to-peak linewidth (
). -
Typical Value: For 5-DSA, start at 1.0 Gauss (0.1 mT) . If hyperfine splitting is unresolved, lower to 0.5 G.[1]
Diagnostic Logic Tree
The following diagram illustrates the decision-making process for identifying artifacts based on spectral symptoms.
Caption: Decision logic for diagnosing 5-DSA spectral artifacts based on lineshape analysis.
Self-Validating Experimental Protocol
To ensure data integrity, follow this "Film Hydration" method which guarantees proper probe incorporation and minimizes aggregation artifacts.[1]
Phase 1: Co-solubilization (The Critical Step)
-
Stock Prep: Prepare 5-DSA stock in Chloroform (
) at 1 mM. -
Mixing: In a glass vial, mix the host lipid (e.g., DPPC) and 5-DSA stock.
-
Validation Check: The molar ratio of 5-DSA:Lipid must be 1:100 to 1:150 .[1]
-
-
Drying: Evaporate solvent under a stream of Nitrogen (
) gas while rotating the vial to create a thin, uniform film on the glass wall.[1] -
Vacuum: Place under high vacuum (>2 hours) to remove trace solvent.[1] Solvent traces can artificially increase fluidity.[1]
Phase 2: Hydration & Degassing[1]
-
Hydration: Add buffer (e.g., PBS, pH 7.[1][3]4) to the film.
-
Agitation: Vortex vigorously above the lipid phase transition temperature (
) to form Multilamellar Vesicles (MLVs). -
Degassing (Crucial for Resolution):
-
Method A: Transfer to a gas-permeable TPX capillary.[1]
-
Method B: Flush the head-space of the vial with
for 10 mins before drawing into a sealed glass capillary.
-
Phase 3: Acquisition Parameters (Bruker EMX/ELEXSYS defaults)
-
Center Field: ~3350 G (X-Band)
-
Sweep Width: 100 G
-
Microwave Power: 2.0 mW (20 dB attenuation)
-
Modulation Amplitude: 1.0 G
-
Time Constant: 20.48 ms[1]
Data Summary: Artifact vs. Correction
| Artifact Symptom | Physical Mechanism | Verification Test | Corrective Action |
| Single Broad Line | Exchange narrowing due to probe aggregation (micelles). | Dilute 10x. If line shape changes, it's aggregation.[1] | Re-prepare using film hydration method.[1] |
| Line Broadening | Heisenberg exchange with paramagnetic | Flush with | Use TPX capillaries or freeze-pump-thaw.[1] |
| Signal Saturation | Reduce power by 10dB. Signal should drop by | Set power | |
| Shape Distortion | Overmodulation (Instrumental). | Reduce Mod Amp by 50%. If resolution improves, it was too high. | Set Mod Amp < 1/3 of |
References
-
Marsh, D. (1981).[1] Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. In Membrane Spectroscopy. Springer.[1] (Foundational text on spin label mechanics and artifacts).
-
Subczynski, W. K., & Hyde, J. S. (1981). "The diffusion-concentration product of oxygen in lipid bilayers using the spin-label T1 method." Biochimica et Biophysica Acta (BBA). (Authoritative source on Oxygen broadening effects).
-
Bruker BioSpin. (2024).[1] EPR Sample Preparation Guide. (Industry standard for instrumental parameters).
-
Klug, C. S., & Feix, J. B. (2008). "Methods in Molecular Biology: SDSL of Membrane Proteins." Humana Press.[1] (Detailed protocols on concentration limits and aggregation).
-
Eaton, G. R., et al. (2010).[1] Quantitative EPR. Springer.[1] (Reference for power saturation and modulation artifacts).
Sources
Validation & Comparative
Probing the Depths: A Comparative Guide to 5-DOXYL- and 16-DOXYL-Stearic Acid for Membrane Analysis
For researchers, scientists, and drug development professionals investigating the intricate world of biological membranes, understanding the spatial organization and dynamics of the lipid bilayer is paramount. Spin-label electron paramagnetic resonance (EPR) spectroscopy stands as a powerful technique to glean this information, and the choice of spin label is critical to the questions being asked.[1][2][3] This guide provides an in-depth comparison of two widely used stearic acid-based spin labels, 5-DOXYL-stearic acid (5-DSA) and 16-DOXYL-stearic acid (16-DSA), focusing on their application in determining membrane depth and fluidity.
The Principle of Spin Labeling and EPR Spectroscopy
At its core, EPR spectroscopy detects the absorption of microwave radiation by unpaired electrons in a magnetic field.[1][4][5] Since biological molecules are typically diamagnetic (lacking unpaired electrons), stable paramagnetic molecules, or "spin labels," are introduced at specific sites. Nitroxide radicals, such as the DOXYL group, are commonly used for this purpose.[6][7]
Once incorporated into a system like a cell membrane, the EPR spectrum of the spin label provides a wealth of information. The shape and motion of the spectral lines are highly sensitive to the rotational mobility and the polarity of the spin label's immediate environment.[1][6] By analyzing these spectral parameters, researchers can deduce properties like membrane fluidity, order, and the accessibility of the labeled site to other molecules.[4][8]
5-DOXYL-Stearic Acid: A Probe of the Interfacial Region
5-DOXYL-stearic acid, also known as 5-DSA, is a derivative of stearic acid, a common saturated fatty acid.[9][10] The key feature of 5-DSA is the placement of the DOXYL nitroxide group at the 5th carbon position of the stearic acid's acyl chain.[10][11][12] This strategic positioning makes 5-DSA an excellent probe for the shallower, more ordered region of the lipid bilayer, near the polar headgroups.
Key Applications and Insights from 5-DSA:
-
Probing the Membrane Interface: The DOXYL group on 5-DSA resides in a region of the membrane characterized by a steep gradient of polarity and motional restriction. This allows for sensitive detection of changes in the physical state of the lipid bilayer close to the aqueous interface.
-
Assessing Membrane Order and Rigidity: The motion of the 5-DSA spin label is significantly constrained by the tightly packed acyl chains in the upper portion of the bilayer. EPR spectra of 5-DSA typically exhibit broad lines, indicative of slow rotational motion. Changes in spectral parameters, such as the outer hyperfine splitting (2A//), can be directly correlated with alterations in membrane rigidity.[8] For instance, an increase in 2A// suggests a decrease in membrane fluidity.[8]
-
Investigating Lipid-Protein Interactions: 5-DSA is a valuable tool for studying how membrane proteins and other molecules influence the organization of the surrounding lipids.[13][14][15] Changes in the mobility of 5-DSA in the presence of a protein can reveal information about the protein's interaction with the lipid acyl chains near the headgroup region.
16-DOXYL-Stearic Acid: Exploring the Hydrophobic Core
In contrast to 5-DSA, 16-DOXYL-stearic acid (16-DSA) has its DOXYL nitroxide group attached to the 16th carbon of the stearic acid chain.[11][16][17][18] This positions the spin label deep within the hydrophobic core of the lipid bilayer, a region characterized by significantly greater motional freedom.
Key Applications and Insights from 16-DSA:
-
Characterizing the Membrane Core: The EPR spectrum of 16-DSA provides a window into the dynamic and fluid environment at the center of the membrane. The spectral lines are typically narrower and more characteristic of faster rotational motion compared to those of 5-DSA.
-
Measuring Core Fluidity: The peak height ratio (h₀/h₋₁) in the EPR spectrum of 16-DSA is often used as an index of membrane fluidity in the hydrophobic core.[4] An increase in this ratio generally corresponds to an increase in fluidity.
-
Detecting Perturbations in the Bilayer Center: 16-DSA is highly sensitive to agents or conditions that disrupt the packing of the lipid tails in the center of the membrane. This makes it a useful probe for studying the effects of drugs, cholesterol, or temperature on the physical state of the membrane's core.
A Head-to-Head Comparison: 5-DSA vs. 16-DSA
The fundamental difference between 5-DSA and 16-DSA lies in the depth at which they report information. This distinction is crucial for designing experiments that aim to map the properties of the membrane along its transverse axis.
| Feature | 5-DOXYL-Stearic Acid (5-DSA) | 16-DOXYL-Stearic Acid (16-DSA) |
| DOXYL Position | 5th Carbon of the acyl chain | 16th Carbon of the acyl chain |
| Membrane Region Probed | Interfacial region, near the polar headgroups | Hydrophobic core, center of the bilayer |
| Typical Rotational Motion | Slow and restricted | Fast and relatively unrestricted |
| EPR Spectral Features | Broad lines, large outer hyperfine splitting (2A//) | Narrow lines, sensitive peak height ratio (h₀/h₋₁) |
| Primary Information | Membrane order, rigidity, and polarity gradient | Membrane core fluidity and dynamics |
This difference in reporting depth is a direct consequence of the inherent flexibility gradient within a lipid bilayer. The acyl chains are more ordered and restricted near the glycerol backbone and become progressively more disordered and mobile towards the terminal methyl groups in the center.[11]
Experimental Workflow: A Step-by-Step Guide
The following provides a generalized protocol for using 5-DSA and 16-DSA to study membrane properties. Specific parameters will need to be optimized for the particular membrane system and experimental question.
I. Sample Preparation
-
Spin Label Stock Solution: Prepare a stock solution of 5-DSA or 16-DSA in a suitable organic solvent, such as ethanol or chloroform, at a concentration of approximately 1-5 mM.
-
Membrane Preparation: Prepare your membrane samples (e.g., liposomes, isolated cell membranes, or whole cells) in an appropriate buffer.
-
Labeling: Add a small aliquot of the spin label stock solution to the membrane suspension. The final concentration of the spin label should be low enough to avoid spin-spin interactions (typically 1-2 mol% relative to the total lipid concentration).
-
Incubation: Incubate the mixture for a sufficient time (e.g., 30-60 minutes) to allow the spin label to partition into the membranes. The incubation temperature should be appropriate for the phase of the lipids being studied.
-
Washing (Optional): For isolated membranes or cells, it may be necessary to wash the sample to remove any unincorporated spin label. This can be done by centrifugation and resuspension in fresh buffer.
-
Sample Loading: Transfer the labeled membrane suspension into a suitable EPR sample tube, such as a thin-walled glass capillary.
II. EPR Data Acquisition
-
Spectrometer Setup: Place the sample in the EPR spectrometer cavity.
-
Tuning: Tune the spectrometer to the resonant frequency of the sample.
-
Data Collection: Acquire the EPR spectrum using appropriate instrument settings. Key parameters to consider include:
-
Microwave frequency (typically X-band, ~9.5 GHz)
-
Microwave power
-
Modulation frequency and amplitude
-
Sweep width and time
-
Number of scans to average for improved signal-to-noise
-
III. Data Analysis
-
Spectral Simulation (Optional but Recommended): For a detailed analysis of motional dynamics, the experimental spectra can be simulated using specialized software. This allows for the extraction of quantitative parameters such as rotational correlation times and order parameters.
-
Parameter Extraction:
-
For 5-DSA: Measure the outer hyperfine splitting (2A//) to assess membrane order.
-
For 16-DSA: Calculate the peak height ratio (h₀/h₋₁) to determine core fluidity.[4]
-
Visualizing the Probes in the Membrane
The following diagrams illustrate the positioning of 5-DSA and 16-DSA within a lipid bilayer and the general experimental workflow.
Caption: Positioning of 5-DSA and 16-DSA within a lipid bilayer.
Caption: General experimental workflow for membrane studies using doxyl stearic acids.
Conclusion
The choice between 5-DOXYL-stearic acid and 16-DOXYL-stearic acid is dictated by the specific region of the membrane a researcher wishes to investigate. 5-DSA provides invaluable information about the ordered and polar environment near the membrane surface, while 16-DSA offers insights into the fluid and dynamic nature of the hydrophobic core. By using these two probes in parallel, it is possible to construct a detailed profile of membrane properties across the bilayer, providing a more complete understanding of membrane structure and function. This comparative approach is particularly powerful for elucidating the mechanisms of drug-membrane interactions and the influence of lipid composition on membrane protein function.
References
-
Aloi, A., Guzzi, R., & Bartucci, R. (2022). Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra. Frontiers in Physiology, 13, 894371. [Link]
-
LibreTexts. (2022). 5.12: Electron Paramagnetic Resonance (EPR) of Membranes. Physics LibreTexts. [Link]
-
ResearchGate. (n.d.). Molecular structures of 5-doxyl stearic acid and 16-doxyl stearic acid. ResearchGate. [Link]
-
Kotorman, M., et al. (2023). Spin-Label Electron Paramagnetic Resonance Spectroscopy Reveals Effects of Wastewater Filter Membrane Coated with Titanium Dioxide Nanoparticles on Bovine Serum Albumin. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Stearic Acid. PubChem. [Link]
-
Saha, P., et al. (2021). In situ distance measurements in a membrane transporter using maleimide functionalized orthogonal spin labels and 5-pulse electron double resonance. bioRxiv. [Link]
-
memtein.com. (2013). DEER EPR Measurements for Membrane Protein Structures via Bifunctional Spin Labels and Lipodisq Nanoparticles. [Link]
-
Kotormán, M., et al. (2023). Spin Label Electron Paramagnetic Resonance Spectroscopy Reveals Effects of Wastewater Filter Membrane Coated with Titanium-Dioxide Nanoparticles on Bovine Serum Albumin. Preprints.org. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2017). Probing Structural Dynamics of Membrane Proteins Using Electron Paramagnetic Resonance Spectroscopic Techniques. MDPI. [Link]
-
ResearchGate. (n.d.). Chemical structures of selected lipid spin labels used for membrane studies. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Doxylstearic acid. PubChem. [Link]
-
ResearchGate. (n.d.). A, Electron paramagnetic resonance (EPR) spectra of 5-doxyl stearic... ResearchGate. [Link]
-
Avanti Polar Lipids. (n.d.). 5-DOXYL Stearic acid, ammonium salt. [Link]
- Weil, J. A., & Bolton, J. R. (2007).
-
Parton, D. L., et al. (2022). Membrane-mediated protein interactions drive membrane protein organization. Nature Communications, 13(1), 7303. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2016). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Journal of Analytical & Bioanalytical Techniques, 7(5). [Link]
-
YouTube. (2021). Interactions between membrane proteins and lipids. [Link]
-
YouTube. (2019). Stabilization of native & functional membrane proteins for drug discovery. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2016). Biophysical EPR Studies Applied to Membrane Proteins. Longdom Publishing. [Link]
-
Mondal, S., et al. (2009). Lipid-mediated interactions between intrinsic membrane proteins: dependence on protein size and lipid composition. Biophysical Journal, 97(2), 480-489. [Link]
-
Baerlocher GmbH. (n.d.). Stearic Acid. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. phys.libretexts.org [phys.libretexts.org]
- 5. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 6. Spin-Label Electron Paramagnetic Resonance Spectroscopy Reveals Effects of Wastewater Filter Membrane Coated with Titanium Dioxide Nanoparticles on Bovine Serum Albumin [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Doxylstearic acid | C22H42NO4 | CID 2724323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 5-DOXYL-stearic acid, free radical | CAS 29545-48-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. Membrane-mediated protein interactions drive membrane protein organization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Lipid-mediated interactions between intrinsic membrane proteins: dependence on protein size and lipid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. 16-DOXYL-stearic Acid, Free Radical, Thermo Scientific 10 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. echemi.com [echemi.com]
A Researcher's Guide to Validating Membrane Fluidity Data Across Different Spin Labels
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of validating membrane fluidity data obtained from different spin labels. We will delve into the theoretical underpinnings of common spin labels, provide detailed experimental protocols, and offer a systematic approach to data comparison and interpretation.
The Principle of EPR in Membrane Fluidity Measurement
EPR spectroscopy detects the absorption of microwave radiation by unpaired electrons in a magnetic field. Nitroxide-based spin labels, stable free radicals, are introduced into the membrane, and their EPR spectra provide information about their rotational motion. The shape and parameters of the EPR spectrum are sensitive to the rate and anisotropy of this motion, which is directly influenced by the fluidity of the surrounding lipid environment.
Key parameters derived from EPR spectra to quantify membrane fluidity include:
-
Order Parameter (S): This parameter describes the orientational order and the amplitude of the wobbling motion of the spin label's molecular axis relative to the membrane normal. A value of S=1 indicates a completely ordered, rigid environment, while S=0 represents isotropic, unrestricted motion. While commonly used, the order parameter is a non-dynamic measure.[1][2]
-
Rotational Correlation Time (τc): This parameter provides a measure of the time it takes for a spin label to rotate through a specific angle (approximately one radian).[3] It is inversely related to the fluidity of the membrane; a shorter τc indicates higher fluidity.
-
Spin-Lattice Relaxation Rate (T1⁻¹): Measured using saturation-recovery EPR, this parameter is directly dependent on the rotational correlation time of the nitroxide moiety.[1][3][4] It offers a convenient and quantitative measure of local membrane dynamics.[1][4]
A Comparative Analysis of Common Spin Labels
The choice of spin label is critical as its chemical structure and localization within the membrane dictate the specific aspect of fluidity being probed. Here, we compare three common classes of spin labels:
n-DOXYL-Stearic Acid (n-DSA) and its Phospholipid Analogs (n-PC)
These are among the most widely used spin labels for studying membrane fluidity profiles. The nitroxide moiety (DOXYL group) is attached to different carbon atoms ('n') along the stearic acid or phospholipid acyl chain. This allows for systematic probing of fluidity at different depths within the membrane.[1][5]
-
Localization: The carboxyl or phosphate headgroup anchors the label at the membrane interface, while the acyl chain partitions into the hydrophobic core. The position 'n' of the DOXYL group determines the depth of measurement.
-
Information Gained: By using a series of n-DSA or n-PC labels (e.g., 5-DSA, 7-DSA, 12-DSA, 16-DSA), a fluidity gradient across the membrane leaflet can be mapped. Typically, fluidity increases from the rigid interfacial region towards the more fluid terminal methyl end of the acyl chains.[6]
-
Advantages: Provides depth-resolved information on membrane fluidity. Well-characterized and commercially available.
-
Considerations: The bulky nitroxide group can perturb the local lipid packing, especially when used at high concentrations.
TEMPO and its Derivatives
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a small, water-soluble spin label that partitions between the aqueous phase and the membrane.
-
Localization: TEMPO partitions into the fluid hydrophobic regions of the membrane.
-
Information Gained: The degree of partitioning, reflected in the EPR spectrum, provides an overall measure of the fluid lipid fraction in the membrane. It is particularly useful for detecting phase separations and the presence of fluid domains.
-
Advantages: Simple to use and interpret for assessing the proportion of the fluid phase.
-
Considerations: Does not provide information about specific locations within the membrane. Its partitioning can be influenced by the surface charge of the membrane.
Steroid-Based Spin Labels (e.g., Androstane Spin Label)
These labels consist of a nitroxide moiety rigidly attached to a steroid nucleus, such as a derivative of cholesterol or androstane.[7][8]
-
Localization: The steroid moiety mimics the behavior of cholesterol, orienting itself parallel to the lipid acyl chains within the hydrophobic core of the membrane.
-
Information Gained: Reports on the rotational motion of the entire steroid nucleus, providing insights into the overall rigidity and order of the membrane core.[7] They are sensitive to conformational changes in the membrane.[7][8]
-
Advantages: Provides information on the dynamics of a bulky, biologically relevant molecule within the membrane. Useful for studying the effects of cholesterol-like molecules.
-
Considerations: The motion is highly anisotropic, requiring more complex spectral analysis.[7]
Experimental Protocols for Validating Membrane Fluidity Data
To ensure the reliability and comparability of data from different spin labels, a rigorous and standardized experimental approach is essential. This section provides step-by-step methodologies for membrane preparation, spin labeling, and EPR data acquisition.
I. Preparation of Model Membranes (Liposomes)
-
Lipid Film Formation:
-
Prepare a solution of the desired lipid composition (e.g., DMPC, DPPC, or a mixture) in an organic solvent (e.g., chloroform/methanol 2:1 v/v).
-
In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with the desired buffer (e.g., PBS, Tris-HCl) by vortexing vigorously above the lipid phase transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs).
-
For unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
II. Spin Labeling of Membranes
A. Labeling with n-DSA or n-PC:
-
Prepare a stock solution of the desired n-DSA or n-PC spin label in a suitable organic solvent (e.g., ethanol or chloroform).
-
Add a small aliquot of the spin label stock solution to the pre-formed liposome suspension. The final concentration of the spin label should be kept low (typically 1 mol% relative to the total lipid) to minimize spin-spin interactions and membrane perturbation.
-
Incubate the mixture at a temperature above the lipid Tm for at least 30 minutes with occasional vortexing to ensure uniform incorporation of the spin label into the membranes.
B. Labeling with TEMPO:
-
Prepare a stock solution of TEMPO in the same buffer used for the liposome suspension.
-
Add the TEMPO stock solution directly to the liposome suspension to a final concentration of approximately 1 mM.
-
Vortex the sample briefly to ensure homogeneous distribution.
C. Labeling with Steroid-Based Spin Labels:
-
Prepare a stock solution of the steroid spin label in an organic solvent (e.g., ethanol).
-
Incorporate the steroid spin label into the lipid mixture during the initial lipid film formation step to ensure its proper integration into the bilayer. The molar ratio of the spin label to lipid should be around 1:100.
-
Proceed with the hydration and liposome formation steps as described above.
III. EPR Data Acquisition
-
Transfer the spin-labeled membrane suspension into a suitable EPR sample tube (e.g., a glass capillary).
-
Place the sample in the EPR spectrometer's resonant cavity.
-
Record the EPR spectrum at a controlled temperature. For continuous wave (CW) EPR, typical X-band spectrometer settings are:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: Non-saturating (e.g., 5-10 mW)
-
Modulation frequency: 100 kHz
-
Modulation amplitude: Optimized for resolution without line broadening (e.g., 1 G)
-
Sweep width: 100-150 G
-
Time constant and sweep time: Chosen to achieve an adequate signal-to-noise ratio.
-
-
For saturation-recovery EPR to measure T1⁻¹, specialized pulse sequences are required.[1]
Data Interpretation and Cross-Validation
A key aspect of validating membrane fluidity data is the systematic comparison of parameters obtained from different spin labels.
Quantitative Data Summary
The following table provides a framework for summarizing and comparing the key quantitative data obtained from different spin labels.
| Spin Label | Parameter | Typical Value Range (Fluid Phase) | Interpretation |
| 5-DSA / 5-PC | Order Parameter (S) | 0.6 - 0.8 | High order, restricted motion at the membrane interface. |
| Rotational Correlation Time (τc) | 1 - 5 ns | Slower rotational motion near the headgroup region. | |
| 16-DSA / 16-PC | Order Parameter (S) | 0.2 - 0.4 | Low order, high motional freedom in the membrane core.[5][9] |
| Rotational Correlation Time (τc) | 0.1 - 1 ns | Faster rotational motion in the hydrophobic core. | |
| TEMPO | Partitioning Coefficient (K) | Varies with lipid composition | Higher K indicates a larger fluid lipid fraction. |
| Androstane Spin Label | Order Parameter (S) | 0.7 - 0.9 | High orientational order of the steroid nucleus. |
| Rotational Correlation Time (τc) | 5 - 20 ns | Slow, anisotropic rotation of the entire molecule. |
Cross-Validation Workflow
The following diagram illustrates a logical workflow for cross-validating membrane fluidity data from different spin labels.
Caption: Workflow for validating membrane fluidity data from different spin labels.
Interpreting Correlated Data
-
Consistent Trends: A decrease in the order parameter (S) from 5-DSA to 16-DSA should correlate with a decrease in the rotational correlation time (τc). This confirms the expected fluidity gradient.
-
Effect of Perturbing Agents: When studying the effect of a drug or other molecule on membrane fluidity, all spin labels should show consistent trends. For example, a membrane fluidizer should decrease the order parameter and rotational correlation time for n-DSA and steroid labels, and potentially increase the partitioning of TEMPO.
-
Discrepancies as Insights: Discrepancies in the data from different labels can be informative. For instance, a drug might selectively alter the fluidity of the membrane core (detected by 16-DSA and a steroid label) while having little effect on the interfacial region (probed by 5-DSA).
Mandatory Visualization: Logical Relationships in Spin Label Data Validation
The following diagram illustrates the logical relationships between the choice of spin label, the experimental data obtained, and the final interpretation of membrane fluidity.
Caption: Logical relationships between spin label choice, EPR data, and interpretation.
By employing a multi-label approach and systematically cross-validating the data, researchers can build a more comprehensive and reliable model of membrane fluidity. This rigorous methodology enhances the scientific integrity of the findings and provides a solid foundation for understanding the intricate role of membrane dynamics in cellular function and drug-membrane interactions.
References
-
Subczynski, W. K., Mainali, L., & Feix, J. B. (2010). Membrane fluidity profiles as deduced by saturation-recovery EPR measurements of spin-lattice relaxation times of spin labels. Journal of Magnetic Resonance, 207(1), 114-123. [Link]
-
Mainali, L., Raguz, M., Subczynski, W. K., & Hyde, J. S. (2020). Spin-Lattice Relaxation Rates of Lipid Spin Labels as a Measure of Their Rotational Diffusion Rates in Lipid Bilayer Membranes. Molecules, 25(18), 4238. [Link]
-
Hubbell, W. L., & McConnell, H. M. (1969). Motion of steroid spin labels in membranes. Proceedings of the National Academy of Sciences of the United States of America, 64(1), 20–27. [Link]
-
Sahu, I. D., & Lorigan, G. A. (2014). Site-Directed Spin Labeling EPR for Studying Membrane Proteins. The protein journal, 33(5), 459–468. [Link]
-
Taylor & Francis. (n.d.). Rotational correlation time – Knowledge and References. Retrieved from [Link]
-
Request PDF. (n.d.). Membrane Fluidity Profiles as Deduced by Saturation-Recovery EPR Measurements of Spin-Lattice Relaxation Times of Spin Labels: Multifrequency Approach. Retrieved from [Link]
-
Bartucci, R., & Aloi, E. (2022). Librational Dynamics of Spin-Labeled Membranes at Cryogenic Temperatures From Echo-Detected ED-EPR Spectra. Frontiers in Molecular Biosciences, 9, 886834. [Link]
-
Mainali, L., Feix, J. B., Hyde, J. S., & Subczynski, W. K. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. Journal of magnetic resonance (San Diego, Calif. : 1997), 224, 109–116. [Link]
-
Sahu, I. D., McCarrick, R. M., & Lorigan, G. A. (2013). Electron Paramagnetic Resonance as a Tool for Studying Membrane Proteins. Membranes, 3(3), 173–191. [Link]
-
Mainali, L., Feix, J. B., Hyde, J. S., & Subczynski, W. K. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. Journal of magnetic resonance (San Diego, Calif. : 1997), 224, 109–116. [Link]
-
University of Iowa. (n.d.). Relationship of rotational correlation time from EPR spectroscopy and protein-membrane interaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Motion of steroid spin labels in membranes. Retrieved from [Link]
-
Physics LibreTexts. (2022). 5.12: Electron Paramagnetic Resonance (EPR) of Membranes. Retrieved from [Link]
-
Zavaczki, Z., Szöllősi, J., & Gergely, P. (1998). Electron paramagnetic resonance spectroscopy for the investigation of the fluidity of human spermatozoa plasma membranes: a feasibility study. Human reproduction (Oxford, England), 13(10), 2772–2777. [Link]
-
ResearchGate. (n.d.). Nanoscale lipid membrane mimetics in spin-labeling and electron paramagnetic resonance spectroscopy studies of protein structure and function. Retrieved from [Link]
-
Sahu, I. D., & Lorigan, G. A. (2016). Biophysical EPR Studies Applied to Membrane Proteins. Journal of Analytical & Bioanalytical Techniques, 7(5), 1000326. [Link]
-
Scilit. (n.d.). Electron spin resonance in membrane research: protein–lipid interactions from challenging beginnings to state of the art. Retrieved from [Link]
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- 1. Membrane fluidity profiles as deduced by saturation-recovery EPR measurements of spin-lattice relaxation times of spin labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Spin-Lattice Relaxation Rates of Lipid Spin Labels as a Measure of Their Rotational Diffusion Rates in Lipid Bilayer Membranes [mdpi.com]
- 5. Electron paramagnetic resonance spectroscopy for the investigation of the fluidity of human spermatozoa plasma membranes: a feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. MOTION OF STEROID SPIN LABELS IN MEMBRANES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. phys.libretexts.org [phys.libretexts.org]
Publish Comparison Guide: Cross-Validation of EPR Results with Fluorescence Microscopy
Executive Summary: The Convergence of Specificity and Resolution
In the high-stakes arena of drug discovery and mechanistic biology, reliance on a single detection modality is a liability. Fluorescence microscopy (FM) offers unparalleled spatiotemporal resolution but is plagued by artifacts—photo-oxidation, non-specific binding, and spectral overlap. Electron Paramagnetic Resonance (EPR) spectroscopy stands as the gold standard for direct, quantitative radical detection and angstrom-level structural constraints but lacks the live-cell imaging capability of FM.
This guide outlines the "Dual-Modality Validation Protocol," a rigorous framework integrating EPR and FM. By cross-validating fluorescence data with EPR, researchers can eliminate false positives in Reactive Oxygen Species (ROS) detection and resolve conformational ambiguities in structural biology.
Technical Showdown: EPR vs. Fluorescence
The following table contrasts the operational capabilities of both techniques, highlighting why neither is sufficient alone.
| Feature | Fluorescence Microscopy (FM) | EPR Spectroscopy (Spin Trapping/Probing) |
| Primary Detection | Indirect (Oxidation products, energy transfer) | Direct (Unpaired electrons, paramagnetic centers) |
| Specificity | Low to Moderate: Probes like DCFH-DA react promiscuously with heme, | High: Spin traps (e.g., DEPMPO) and hydroxylamines (e.g., CMH) have distinct hyperfine couplings for specific radicals. |
| Spatial Resolution | Sub-micron: Organelle-specific localization (Mitochondria, Nucleus). | Bulk/Low: Typically measures whole-cell lysates or tissue homogenates. |
| Quantification | Relative: Intensity varies with probe concentration, pH, and loading efficiency. | Absolute: Double integration of spectra yields exact spin counts. |
| Major Artifacts | Photo-oxidation (self-generating ROS), autofluorescence, quenching. | Bioreduction (signal loss to ascorbate/thiols), rapid adduct decay. |
Workflow A: Cellular Redox Profiling (ROS Validation)
The Problem: The fluorescent probe MitoSOX Red is widely used to detect mitochondrial superoxide (
Experimental Protocol
Step 1: Fluorescence Imaging (Qualitative Localization)
-
Preparation: Seed HeLa or endothelial cells on glass-bottom dishes.
-
Loading: Incubate cells with MitoSOX Red (2 µM) for 10 minutes. Note: Do not exceed 2 µM to prevent mitochondrial depolarization and quenching.
-
Stimulation: Treat with Antimycin A (5 µM) to induce Complex III superoxide generation.
-
Imaging: Acquire images (Ex/Em: 510/580 nm). Observe mitochondrial localization.[3][4]
-
Control: Pre-treat with mitochondrially targeted SOD mimetic (MitoTEMPO, 10 µM) to confirm signal suppression.
-
Step 2: EPR Spin Probing (Quantitative Validation)
-
Probe Preparation: Prepare a stock of MitoTEMPO-H (cyclic hydroxylamine). Keep on ice and deoxygenated to prevent auto-oxidation.
-
Cell Treatment: In a parallel set of dishes, wash cells with Krebs-HEPES buffer (chelating agents like DTPA are essential to prevent metal-catalyzed oxidation).
-
Incubation: Add MitoTEMPO-H (50 µM) and the stimulant (Antimycin A). Incubate for 20–30 minutes at 37°C.
-
Sample Collection: Scrape cells into the buffer. Transfer immediately to an EPR capillary or flat cell.
-
Measurement: Record the EPR spectrum at room temperature.
-
Settings: Center Field: 3360 G, Sweep Width: 100 G, Mod. Amp: 1 G.
-
-
Analysis: The oxidation of MitoTEMPO-H by
yields the stable nitroxide MitoTEMPO . Measure the peak-to-peak amplitude of the characteristic triplet signal ( G).
Logic Pathway: ROS Validation
Figure 1: Dual-stream workflow for validating mitochondrial superoxide generation, filtering out fluorescence artifacts via quantitative EPR.
Workflow B: Structural Dynamics (Protein Conformational Changes)
The Problem: Single-molecule FRET (smFRET) is excellent for observing dynamic transitions in real-time but relies on bulky fluorophores that can interact with the protein surface, skewing distance measurements (
Experimental Protocol
Step 1: Site-Directed Labeling
-
Mutagenesis: Introduce cysteine residues at positions of interest (e.g., domains expected to move).
-
Labeling:
-
For FRET: Label with donor (e.g., Cy3) and acceptor (e.g., Cy5) maleimides.
-
For EPR: Label with MTSL (S-(1-oxyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methyl methanesulfonothioate) .
-
-
Purification: Remove excess label via size-exclusion chromatography.
Step 2: DEER/PELDOR Acquisition (The "Ruler")
-
Sample Prep: Prepare protein (20–50 µM) in buffer containing 20-30% deuterated glycerol (cryoprotectant).
-
Freezing: Shock-freeze in liquid nitrogen to trap the conformational ensemble.
-
Spectroscopy: Perform 4-pulse DEER at Q-band (34 GHz) or X-band (9.5 GHz) at 50 K.
-
Analysis: Use Tikhonov regularization (e.g., DeerAnalysis or DD) to extract the distance distribution
.
Step 3: Cross-Validation Analysis[8]
-
Comparison: Overlay the FRET efficiency histogram (converted to distance) with the DEER distance distribution.
-
Discrepancy Resolution:
-
If FRET distance < DEER distance: Suspect fluorophore sticking or linker flexibility issues.
-
If DEER distribution is broader: Indicates static heterogeneity trapped by freezing, which FRET might average out in solution.
-
Logic Pathway: Structural Distance Measurement[5][8]
Figure 2: Workflow for calibrating protein nanometer distances. DEER provides the static "ground truth" to calibrate the dynamic insights from FRET.
References
-
Dikalov, S. I., et al. (2011). EPR detection of cellular and mitochondrial superoxide using cyclic hydroxylamines.[9] Free Radical Biology and Medicine.
-
Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine.
-
Peter, M. F., et al. (2022). Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET. Nature Communications.[6] [6]
-
Zielonka, J., et al. (2010). Hydroethidine- and MitoSOX-derived red fluorescence is not a reliable indicator of intracellular superoxide formation: another inconvenient truth. Free Radical Biology and Medicine.
-
Glaenzer, J., et al. (2018). PELDOR/DEER: An Electron Paramagnetic Resonance Method to Study Protein Conformational Dynamics. Methods in Molecular Biology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. EPR detection of cellular and mitochondrial superoxide using cyclic hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a 5-membered ring cyclic hydroxylamine coupled to triphenylphosphonium to detect mitochondrial superoxide by EPR spectrometry. | DIAL.pr - BOREAL [dial.uclouvain.be]
- 4. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cross-validation of distance measurements in proteins by PELDOR/DEER and single-molecule FRET | bioRxiv [biorxiv.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide: 5-DOXYL-Stearic Acid (5-DSA) in Membrane Biophysics
Executive Summary
5-DOXYL-stearic acid (5-DSA) is a nitroxide spin-labeled fatty acid widely used in Electron Paramagnetic Resonance (EPR) spectroscopy to probe the lipid interface . Unlike probes that bury deep within the hydrophobic core (e.g., 16-DSA) or partition dynamically (e.g., TEMPO), 5-DSA reports specifically on the ordering and motion of the lipid headgroup region (C5 position).
This guide compares 5-DSA against its primary alternatives—positional isomers, phospholipid analogs, and sterol probes—to help you select the correct tool for mapping membrane fluidity, phase transitions, and drug-lipid interactions.
Part 1: The Physics of Depth (The Flexibility Gradient)
To understand why you choose 5-DSA, you must visualize the flexibility gradient of a lipid bilayer. Membranes are not uniform; they are rigid near the surface and fluid near the center.
-
5-DSA (Surface/Interface): The nitroxide ring is attached to the 5th carbon. It sits tight against the polar headgroups. It experiences high steric hindrance and high polarity.
-
16-DSA (Core): The nitroxide is on the 16th carbon. It resides at the chaotic, fluid center of the bilayer.
Visualization: Membrane Depth Profile
The following diagram illustrates the physical positioning of 5-DSA relative to its alternatives within a phospholipid bilayer.
Caption: Stratification of spin probes. 5-DSA probes the ordered 'neck' of the lipid tails, while 16-DSA probes the fluid 'feet'.
Part 2: Comparative Analysis
5-DSA vs. 16-DSA (Positional Isomers)
This is the most common comparison. Using both allows you to generate a "depth profile" of membrane fluidity.
| Feature | 5-DSA (The Anchor) | 16-DSA (The Tail) |
| Membrane Location | Interface (C5 position) | Hydrophobic Core (C16 position) |
| Motion Regime | Anisotropic (Restricted) | Isotropic (Fast/Tumbling) |
| Order Parameter ( | High ( | Low ( |
| Polarity Sensitivity ( | High (Sees water penetration) | Low (Hydrophobic environment) |
| Primary Use Case | Headgroup packing, surface drug binding | Core fluidity, phase transition temp ( |
5-DSA vs. 5-PCSL (The "Wobble" Factor)
The Critical Distinction: 5-DSA is a fatty acid. 5-PCSL is a phospholipid.
-
5-DSA is structurally smaller and can "flip-flop" (translocate) across the bilayer relatively fast. It is also pH-sensitive; at high pH, the carboxylic acid headgroup ionizes (
), potentially forcing the probe out of the membrane or altering its depth. -
5-PCSL (1-acyl-2-[5-doxylstearoyl]-sn-glycero-3-phosphocholine) is a full phospholipid. It integrates stably into the leaflet and mimics the host lipids perfectly.
Verdict: Use 5-DSA for general screening (cheaper, faster). Use 5-PCSL if working at extreme pH or if you strictly need to rule out probe flip-flop.
5-DSA vs. CSL (Cholestane Spin Label)[1]
-
CSL is a rigid steroid analog. It does not probe a specific "depth" like DSA; rather, it probes the tilt angle and the formation of "Liquid Ordered" (
) domains (lipid rafts). -
Comparison: If you are studying cholesterol-rich domains, 5-DSA may show general stiffening, but CSL is the gold standard for detecting the specific orientation of the raft.
Part 3: Experimental Protocol (Self-Validating)
This protocol uses the Thin-Film Hydration method. It is designed to prevent "Spin Exchange Broadening"—a common artifact where probes cluster together, ruining the signal.
Workflow Diagram
Caption: Standard preparation workflow for spin-labeled liposomes.
Detailed Methodology
-
Molar Ratio Calculation:
-
Target: 0.5 mol% to 1.0 mol% probe relative to lipid.
-
Why? Above 1 mol%, paramagnetic centers interact (dipolar broadening), distorting the spectral lineshape and making
calculation impossible.
-
-
Film Formation:
-
Mix host lipid (e.g., DPPC) and 5-DSA in chloroform.
-
Dry under nitrogen stream, then vacuum desiccate for >2 hours.
-
Validation: The film must be invisible/uniform. White residue implies phase separation.
-
-
Hydration:
-
Add buffer (PBS/HEPES). Vortex vigorously at a temperature above the phase transition (
) of the host lipid. -
Expert Insight: 5-DSA is a fatty acid. If your buffer pH is > 8.0, the probe may ionize and partition into the water. Keep pH ~7.4.
-
-
Equilibration (Freeze-Thaw):
-
Freeze in liquid nitrogen, thaw at
. Repeat 5 times. -
Causality: This ensures the probe is distributed between both inner and outer leaflets, preventing asymmetric stress.
-
Part 4: Data Analysis (The Order Parameter)
The signature of 5-DSA is the Order Parameter (
The Formula
For 5-DSA (immobilized/slow motion regime), calculate
Where:
- : The separation between the outermost peaks (measured from spectrum).
- : The separation between the inner peaks (measured from spectrum).
-
: Principal values of the hyperfine tensor (Constants:
G, G). -
: Polarity correction factor (usually
for 5-DSA).
Interpretation Guide:
- : Perfectly rigid crystal.
- : Gel phase (Solid-ordered). Typical for 5-DSA in DPPC at 20°C.
- : Fluid phase (Liquid-disordered).
References
-
Marsh, D. (2019). Spin Labeling for Lipids and Membranes. CRC Press. (The definitive handbook on spectral parameters).
-
Griffith, O. H., & Jost, P. C. (1976). Lipid Spin Labels in Biological Membranes. In Spin Labeling: Theory and Applications. Academic Press. (Foundational theory on order parameters).
-
Subczynski, W. K., et al. (2011).[1] High-field EPR: A new tool for studying membrane fluidity. Journal of Magnetic Resonance. (Comparison of DSA vs. Cholesterol probes).
-
Avanti Polar Lipids. (2024). Spin Label Products & Technical Data. (Standard commercial specifications for 5-DSA and 16-DSA).
Sources
Technical Guide: Strategic Selection of Spin Labels for Membrane Dynamics
Executive Summary
Electron Paramagnetic Resonance (EPR) spectroscopy remains the gold standard for quantifying membrane fluidity and protein dynamics because it operates on the timescale of molecular motion (
This guide moves beyond catalog definitions to provide a functional framework for selecting spin labels based on the specific "interrogation depth" and dynamic regime of your target membrane system.
Part 1: The Physics of Choice (Mechanism)
The selection of a spin label is fundamentally a choice of location and reporting timescale .
The Depth Ruler (n-DOXYL)
Nitroxide radicals attached to fatty acid chains (n-DOXYL-stearic acids, n-DSA) or phospholipids (n-PCSL) act as molecular rulers.
-
5-DOXYL: The nitroxide ring is at the 5th carbon.[1] It sits near the polar headgroup, reporting on the "rigid" ordering of the membrane surface. It is sensitive to headgroup spacing and electrostatic binding.
-
16-DOXYL: The ring is at the 16th carbon (tail terminus).[1] It resides in the hydrophobic core.[2][3] It reports on the "fluid" disorder of the acyl chain ends.
The Phase Partitioning Probe (TEMPO)
Unlike DOXYL labels which anchor into the bilayer, TEMPO is a small amphiphilic molecule that partitions between the aqueous solvent and the fluid lipid phase.
-
Mechanism: It resolves into two spectral components (water signal vs. lipid signal).
-
Utility: It is the superior choice for determining phase transition temperatures (
) but poor for structural dynamics.
The Protein Reporter (MTSL)
For Site-Directed Spin Labeling (SDSL), specificity is paramount.
-
MTSL: The standard. Reversible (disulfide bond), minimal volume perturbation.
-
Iodoacetamide/Maleimide: Irreversible (thioether). Used when reducing conditions are unavoidable, but with higher risk of off-target labeling or structural perturbation.
Part 2: Comparative Analysis & Decision Matrix
Comparative Performance Data
The following data illustrates the distinct reporting environments of standard labels in a DPPC bilayer at 45°C (Liquid Crystalline Phase).
| Feature | 5-DOXYL (5-DSA) | 16-DOXYL (16-DSA) | TEMPO | MTSL (on Protein) |
| Location | Membrane Surface (Headgroup) | Hydrophobic Core (Tail) | Partition Equilibrium | Surface Cysteine |
| Motion Regime | Anisotropic (Restricted) | Isotropic (Fluid) | Fast Tumbling | Backbone Dependent |
| Order Parameter ( | ~0.60 - 0.65 (High Order) | ~0.15 - 0.20 (Low Order) | N/A | Variable |
| Correlation Time ( | Slow ( | Fast ( | Very Fast ( | 1–10 ns |
| Perturbation | Moderate (Headgroup spreading) | Low (Fits in free volume) | Low | Low (Side-chain mimic) |
| Best Application | Surface binding, polarity | Core fluidity, permeability | Phase diagrams ( | Protein conformation |
Visualizing the "Ruler" Concept
The diagram below maps the physical location of these labels within the bilayer, illustrating the "Interrogation Zones."
Figure 1: Stratification of spin labels by membrane depth. TEMPO exchanges between water and lipid; 5-DOXYL anchors at the surface; 16-DOXYL penetrates the core.
Part 3: Validated Experimental Protocols
Protocol A: Membrane Fluidity Profiling (Liposomes)
Objective: Compare surface vs. core fluidity using 5-DSA and 16-DSA.
1. Preparation of Spin-Labeled LUVs (Large Unilamellar Vesicles)
-
Reagents: DPPC (10 mg/mL), 5-DSA stock (1 mg/mL in Ethanol), 16-DSA stock.
-
Molar Ratio: Target 1 mol% label. Crucial: Exceeding 1.5 mol% causes dipolar broadening (spin-spin exchange), artificially widening the spectra.
Step-by-Step:
-
Mixing: In a glass vial, mix DPPC chloroform solution with the calculated volume of spin label.
-
Drying: Evaporate solvent under
stream to form a thin film. Desiccate under vacuum for >2 hours to remove trace solvent (solvent acts as a plasticizer). -
Hydration: Add buffer (PBS, pH 7.4) to the film. Vortex vigorously above the phase transition temp (
C for DPPC) to form MLVs. -
Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder. This ensures uniform lamellarity.
2. EPR Acquisition (X-Band)
-
Instrument: Bruker EMX or equivalent.
-
Settings:
-
Microwave Power: 10 mW (Check for saturation; reduce to 2 mW if needed).
-
Modulation Amplitude: 1.0 Gauss (Optimization: match the intrinsic line width).
-
Sweep Width: 100 Gauss.
-
-
Temperature: Scan from
C to C to observe the gel-to-fluid transition.
3. Data Analysis: Calculating the Order Parameter (
)
For 5-DOXYL (Anisotropic motion), calculate
- : Outer hyperfine splitting (measure distance between outermost peaks).
- : Inner hyperfine splitting.
-
Correction Factor :
accounts for polarity differences between the crystal and membrane environment.
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
The "Dipolar Check"
Symptom: Broad, featureless lines. Cause: Spin label concentration is too high (>2 mol%), leading to Heisenberg spin exchange. Validation: Dilute the sample 1:2 with unlabeled lipids. If the line shape sharpens, your initial concentration was too high. Always aim for <1 mol% for dynamics studies.
The "Reduction Trap" (MTSL)
Symptom: Signal intensity decays over time (minutes to hours). Cause: Ascorbate or free thiols in the buffer are reducing the nitroxide radical to hydroxylamine (EPR silent). Validation:
-
Avoid DTT/Mercaptoethanol in buffers after labeling.
-
Use Potassium Ferricyanide (
) to re-oxidize the label if signal is lost, confirming the label is still physically present.
Phase Separation
Symptom: Superposition of two distinct spectra (e.g., one very sharp, one broad). Cause: The spin label is not integrating into the bilayer (crystallizing) or the membrane has phase-separated. Validation: Run a temperature ramp. If the sharp component does not broaden significantly with cooling, it is likely free label in the aqueous phase.
Part 5: Workflow Decision Tree
Figure 2: Decision logic for selecting the appropriate spin label based on experimental constraints.
References
-
Marsh, D. (1981). Electron Spin Resonance: Hemoglobin, Spin Labels, and Membranes. Methods in Enzymology. Link
-
Hubbell, W. L., & McConnell, H. M. (1971). Molecular motion in spin-labeled phospholipids and membranes. Journal of the American Chemical Society, 93(2), 314–326. Link
-
Subczynski, W. K., et al. (2012). Using spin-label W-band EPR to study membrane fluidity profiles in samples of small volume. Journal of Magnetic Resonance. Link
-
Klare, J. P., & Steinhoff, H. J. (2009). Spin labeling EPR.[2][3][4][5][6][7][8][9][10] Photosynthesis Research, 102(2-3), 377–390. Link
-
Bordignon, E. (2012). Site-Directed Spin Labeling of Membrane Proteins.[4][6][7] Molecular Biology of Membrane Transport Proteins. Link
Sources
- 1. Electron Spin Resonance Evaluation of Buccal Membrane Fluidity Alterations by Sodium Caprylate and L-Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Ionic and Nonionic Compounds Structure on the Fluidity of Model Lipid Membranes: Computer Simulation and EPR Experiment [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Site-directed spin labeling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site Directed Spin Labeling | Encyclopedia MDPI [encyclopedia.pub]
- 7. Spin label - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. An efficient EPR spin-labeling method enables insights into conformational changes in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Membrane fluidity profiles as deduced by saturation-recovery EPR measurements of spin-lattice relaxation times of spin labels - PMC [pmc.ncbi.nlm.nih.gov]
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